Farobin A
Description
Antioxidant from the leaves of Fargesia robusta; structure in first source
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1 |
InChI Key |
UKNXXFWLEJRJCY-NCJQNZQYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Farobin A chemical structure and properties
An extensive search for the chemical compound "Farobin" has yielded no results in publicly available scientific databases and literature. This suggests that "Farobin" may be a highly novel or proprietary compound not yet disclosed in the public domain, or the name may be misspelled.
For a comprehensive technical guide, accurate identification of the compound is crucial. Researchers, scientists, and drug development professionals are encouraged to verify the compound's name, and if possible, provide an alternative identifier such as:
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IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.
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CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
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SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.
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InChI (IUPAC International Chemical Identifier) Key: A standardized, unique identifier for chemical substances.
Once a valid identifier is provided, a thorough guide encompassing chemical structure, properties, experimental protocols, and signaling pathways can be compiled.
Unveiling Farobin A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Farobin A, a C-glycosyl flavone with noteworthy anti-inflammatory properties. The document details its natural origin, a step-by-step isolation protocol, and an exploration of its biological activity, presenting all quantitative data in structured tables and methodologies with clarity for reproducibility.
Natural Source of this compound
This compound is a naturally occurring flavonoid found in the leaves of Fargesia robusta, a species of bamboo.[1] This compound, along with its counterpart Farobin B, has been successfully isolated from the hydroalcoholic extract of the plant's leaves. Flavonoids, in general, are a diverse group of polyphenolic compounds widely present in various parts of plants, including leaves, flowers, and fruits, and are known for their broad range of biological activities.[2][3][4][5]
Isolation of this compound from Fargesia robusta
The isolation of this compound from the leaves of Fargesia robusta is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of C-glycosyl flavones from plant materials.
Experimental Protocol: Extraction
A detailed workflow for the extraction of this compound is outlined below.
Methodology:
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Plant Material Preparation: The leaves of Fargesia robusta are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered leaf material is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the flavonoids.
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Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hydroalcoholic extract.
Experimental Protocol: Chromatographic Purification
The purification of this compound from the crude extract involves multiple chromatographic steps.
References
- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanism of Furowanin A: A Technical Guide
Disclaimer: Initial searches for "Farobin A" did not yield a known compound with established biological activity. Based on the phonetic similarity and the nature of the user's request for an in-depth analysis of anticancer mechanisms, this document focuses on Furowanin A , a flavonoid with demonstrated pro-apoptotic and anti-proliferative properties. It is presumed that "this compound" was a likely misspelling of "Furowanin A". Furthermore, a key publication regarding Furowanin A's effect on the STAT3/Mcl-1 signaling pathway has been retracted; therefore, the information related to this pathway should be interpreted with caution.
Core Mechanism of Action: Induction of Apoptosis in Cancer Cells
Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation. The two primary pathways identified are the Sphingosine Kinase 1 (SphK1) pathway and the STAT3/Mcl-1 axis.
Downregulation of Sphingosine Kinase 1 (SphK1) Signaling in Osteosarcoma
In osteosarcoma (OS) cells, Furowanin A has been shown to downregulate the expression and activity of Sphingosine Kinase 1 (SphK1)[1]. SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell proliferation, survival, and therapeutic resistance. By inhibiting SphK1, Furowanin A disrupts this pro-survival signaling, leading to an increase in apoptotic cell death.
The proposed signaling pathway is as follows:
Inactivation of the STAT3/Mcl-1 Axis in Colorectal Cancer (Retracted Finding)
Note: The primary research article describing this mechanism has been retracted. The following information is provided for completeness but should be viewed with significant caution.
In a now-retracted study on colorectal cancer (CRC) cells, Furowanin A was reported to inactivate the STAT3/Mcl-1 signaling axis[2]. Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in cell survival and proliferation, including Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. The retracted paper suggested that Furowanin A inhibited the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent activation of Mcl-1 transcription. This would lead to a decrease in Mcl-1 levels, thereby promoting apoptosis.
The proposed, albeit retracted, signaling pathway is as follows:
Quantitative Data
The anti-proliferative and pro-apoptotic effects of Furowanin A have been quantified in various cancer cell lines. The following table summarizes the available IC50 values.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | CCK-8 | 48h | ~20 | [1] |
| MG-63 | Osteosarcoma | CCK-8 | 48h | ~25 | [1] |
| HCT116 | Colorectal Cancer | CCK-8 | 48h | ~15 | [2] (Retracted) |
| SW480 | Colorectal Cancer | CCK-8 | 48h | ~20 | [2] (Retracted) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Furowanin A's mechanism of action.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of Furowanin A on the viability of cancer cells.
Workflow:
Detailed Protocol:
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Cell Seeding: Seed osteosarcoma (U2OS, MG-63) or colorectal cancer (HCT116, SW480) cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium.
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Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Furowanin A (e.g., 0, 5, 10, 20, 40, 80 µM).
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Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
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CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Furowanin A.
Workflow:
Detailed Protocol:
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Furowanin A for the specified time.
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by Furowanin A.
Detailed Protocol:
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Cell Lysis: After treatment with Furowanin A, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against SphK1, STAT3, p-STAT3, Mcl-1, or β-actin (as a loading control) overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Furowanin A demonstrates significant anti-cancer potential by inducing apoptosis in cancer cells. The most substantiated mechanism of action involves the downregulation of the SphK1 signaling pathway in osteosarcoma. While the inactivation of the STAT3/Mcl-1 axis in colorectal cancer has been reported, the retraction of the key publication necessitates a cautious interpretation of these findings. Further research is warranted to fully elucidate the complete mechanistic profile of Furowanin A and to validate its therapeutic potential in various cancer types. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in the further investigation of this promising natural compound.
References
- 1. Furowanin A Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furowanin A-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Faropenem: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum, orally bioavailable β-lactam antibiotic belonging to the penem class. Marketed under brand names such as Farobin, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Its stability against many β-lactamases makes it a valuable agent in the treatment of various community-acquired infections. This technical guide provides a comprehensive overview of Faropenem, focusing on its mechanism of action, quantitative data from in vitro and clinical studies, and detailed experimental protocols relevant to its evaluation.
Core Data Summary
Table 1: In Vitro Activity of Faropenem - Minimum Inhibitory Concentration (MIC90) Data
| Bacterial Species | Penicillin Susceptibility | Faropenem MIC90 (μg/mL) | Comparator Agents MIC90 (μg/mL) |
| Streptococcus pneumoniae | Susceptible | 0.008 | - |
| Intermediate | 0.25 | - | |
| Resistant | 1 | Imipenem: 0.5, Amoxicillin-clavulanate: 4, Cefuroxime: 16 | |
| Haemophilus influenzae | β-lactamase negative | 1 | - |
| β-lactamase positive | 0.5 | - | |
| Moraxella catarrhalis | β-lactamase negative | 0.12 | - |
| β-lactamase positive | 0.5 | - |
Table 2: Pharmacokinetic Properties of Faropenem Medoxomil
| Parameter | Value |
| Bioavailability | 70-80%[1] |
| Protein Binding | 90-95% |
| Half-life (t½) | ~1 hour |
| Peak Plasma Concentration (Cmax) | 6.2 µg/mL (300 mg dose) |
| Time to Peak Concentration (Tmax) | 1-1.5 hours |
Table 3: Clinical Efficacy of Faropenem in Acute Bacterial Sinusitis
| Treatment Group | Duration | Clinical Cure Rate | Comparator (Cefuroxime Axetil) |
| Faropenem Medoxomil (300 mg BID) | 7 days | 80.3% | 74.5% (10 days)[2][3] |
| Faropenem Medoxomil (300 mg BID) | 10 days | 81.8% | 74.5% (10 days)[3] |
Mechanism of Action
Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Faropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] By binding to and inactivating these enzymes, Faropenem disrupts the integrity of the cell wall, leading to cell lysis and death.[5] Faropenem has a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[5]
Caption: Mechanism of Action of Faropenem.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Preparation of Materials:
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Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
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Antibiotic: Faropenem stock solution of known concentration.
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Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.
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Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of Faropenem in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
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Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 50 µL of this inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
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Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This protocol outlines a general method to determine the affinity of Faropenem for specific PBPs.
1. Preparation of Materials:
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Bacterial Membranes: Prepare bacterial cell membrane fractions containing the PBPs of interest.
-
Labeled Penicillin: A commercially available fluorescently labeled penicillin (e.g., Bocillin FL).
-
Antibiotic: Faropenem in a range of concentrations.
-
Equipment: SDS-PAGE apparatus, gel imager.
2. Procedure:
-
Competition Reaction: Incubate the bacterial membrane preparations with various concentrations of Faropenem for a predetermined time to allow binding to the PBPs.
-
Labeling: Add the fluorescently labeled penicillin to the mixture and incubate to allow it to bind to any PBPs not occupied by Faropenem.
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SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Visualization: Visualize the fluorescently labeled PBPs using a gel imager. The intensity of the fluorescent bands will be inversely proportional to the binding affinity of Faropenem for the specific PBPs.
-
Analysis: The concentration of Faropenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be determined to quantify its affinity for each PBP.
Caption: Experimental Workflow for MIC Determination.
Resistance Mechanisms
Resistance to Faropenem, though not widespread, can emerge through several mechanisms. The primary mechanism involves alterations in the target PBPs, which reduce the binding affinity of the drug.[4] Another significant mechanism is the production of β-lactamase enzymes, particularly carbapenemases, which can hydrolyze the β-lactam ring of Faropenem, rendering it inactive. Efflux pumps, which actively transport the antibiotic out of the bacterial cell, can also contribute to resistance.[4] Studies have shown that induced resistance to Faropenem in vitro can lead to cross-resistance to carbapenems, particularly in ESBL-producing E. coli.[6]
Conclusion
Faropenem is a potent oral β-lactam antibiotic with a broad spectrum of activity against key respiratory and urinary tract pathogens. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The provided quantitative data from in vitro and clinical studies underscore its efficacy. The detailed experimental protocols offer a framework for the further evaluation of Faropenem and other novel antimicrobial agents. As with all antibiotics, continued surveillance of resistance patterns is crucial to ensure its long-term clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
Unveiling Faropenem: A Technical Guide to its Discovery and Scientific Profile
It is highly probable that "Farobin A" is a typographical error, as extensive research reveals no publicly available information for a compound with that name. The data strongly suggests that the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem, tailored for researchers, scientists, and drug development professionals.
Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many strains that have developed resistance to other beta-lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a subject of clinical investigation for treating a variety of bacterial infections, such as community-acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]
Chemical and Physical Characteristics
The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are detailed below, providing a clear comparison of their key chemical identifiers.
| Property | Faropenem | Faropenem Medoxomil |
| Molecular Formula | C12H15NO5S[6][7] | C17H19NO8S[3] |
| Molecular Weight | 285.32 g/mol [6][7] | 413.4 g/mol |
| IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[6] | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[3] |
| CAS Number | 106560-14-9[6] | 141702-36-5[3] |
| Common Synonyms | Fropenem[6] | Faropenem daloxate, SUN-A0026[3] |
Mechanism of Action: A Molecular Perspective
The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic of beta-lactam antibiotics.
Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]
Interaction with Penicillin-Binding Proteins (PBPs)
By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan, thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium, particularly in actively replicating cells.[1]
Overcoming Resistance
A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3] These enzymes are produced by some bacteria as a defense mechanism to degrade beta-lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad spectrum of activity.[1]
Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.
Foundational Experimental Protocols
The evaluation of Faropenem's antibacterial properties relies on standardized and widely accepted experimental methodologies in microbiology and pharmacology.
In Vitro Susceptibility Assessment
Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to inhibit the growth of various bacterial strains.
Methodology:
-
Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a microtiter plate.
-
Inoculation: Introduce a standardized concentration of the target bacterial strain into each well.
-
Incubation: Incubate the plate under controlled atmospheric and temperature conditions (typically 37°C) for a defined period (e.g., 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of Faropenem at which no visible bacterial growth is observed.
Penicillin-Binding Protein (PBP) Affinity Studies
Objective: To measure the binding affinity of Faropenem to its target PBPs.
Methodology:
-
PBP Isolation: Isolate bacterial cell membranes rich in PBPs.
-
Competitive Binding: Incubate the isolated PBPs with a known concentration of a fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying concentrations of Faropenem.
-
Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for the calculation of the IC50 value, which represents the concentration of Faropenem needed to inhibit 50% of the binding of the labeled antibiotic.
Caption: A generalized workflow for the in vitro characterization of Faropenem.
Summary of Quantitative Pharmacokinetic Data
The following table provides a synopsis of key pharmacokinetic parameters for Faropenem, offering insights into its behavior within the human body.
| Pharmacokinetic Parameter | Value Range | Reference |
| Oral Bioavailability | 72-84% | [2] |
| Plasma Protein Binding | 90-95% | [2] |
| Renal Elimination (Unchanged) | 8-26% | [2] |
The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently demonstrated high potency against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]
Concluding Remarks
Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic. Ongoing research continues to delineate its specific applications and efficacy in treating a range of infectious diseases.[3][4][5]
References
- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Faropenem | C12H15NO5S | CID 65894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Faropenem: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. Faropenem is an antibiotic that is approved for use in some countries but not all; its use should be guided by local regulatory status and prescribing information.
Executive Summary
Faropenem is a β-lactam antibiotic belonging to the penem subclass, structurally similar to carbapenems. It is administered orally as a prodrug, faropenem medoxomil, which is rapidly hydrolyzed to the active form, faropenem. This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicity data for faropenem. The compound generally exhibits a favorable safety profile, with the most common adverse effects being mild to moderate gastrointestinal disturbances. Preclinical studies have established a No-Observed-Adverse-Effect Level (NOAEL) in juvenile animals, and while specific data from comprehensive genotoxicity, carcinogenicity, and reproductive toxicity studies are not widely published in publicly accessible literature, existing information suggests a low potential for serious systemic toxicity.
Mechanism of Action
Like other β-lactam antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, faropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its structure, particularly the chiral tetrahydrofuran substituent, confers stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs).
Signaling Pathway Diagram
Caption: Mechanism of action of Faropenem in inhibiting bacterial cell wall synthesis.
Non-Clinical Toxicity Profile
Detailed non-clinical toxicology data for faropenem is limited in publicly available literature, partly because the compound has not been approved by the US FDA, and detailed regulatory submission documents are not accessible. However, key studies and data points have been identified.
Acute Toxicity
Specific experimental LD50 values from single-dose studies in rodents were not found in the reviewed literature. A computationally predicted acute toxicity value is available.
| Species | Route of Administration | Parameter | Value (Predicted) | Reference |
| Rat | Oral | LD50 | 2.3262 mol/kg | DrugBank Online |
Repeated-Dose Toxicity
A key study evaluating the toxicity of faropenem medoxomil in juvenile beagle dogs has been published and provides a No-Observed-Adverse-Effect Level (NOAEL).
| Species | Route of Administration | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Beagle Dog (Juvenile) | Oral (QID) | 28 Days | 0, 100, 300, 600, 1400 | Adverse effects on body weight (males) and kidney findings were observed at 1400 mg/kg/day. | 600 | [1] |
Genotoxicity
Specific results from a standard battery of genotoxicity tests (e.g., Ames test, chromosomal aberration assay) for faropenem were not identified in the public domain.
Carcinogenicity
Long-term carcinogenicity studies in animals for faropenem have not been reported in the available literature.
Reproductive and Developmental Toxicity
While some reviews mention that animal experiments showed no evidence of teratogenicity, detailed study reports on fertility, embryo-fetal development (teratology), and pre- and post-natal development were not available for this guide.
Safety Pharmacology
-
Cardiovascular Safety: Publicly available experimental data on the effect of faropenem on the hERG (human Ether-à-go-go-Related Gene) channel is not available. Computational predictions suggest a low risk, classifying it as a weak or non-inhibitor.
-
Central Nervous System (CNS) Safety: Compared to the carbapenem imipenem, faropenem's chemical structure is associated with reduced CNS effects. Clinical studies have not reported seizures as an adverse event.[2]
Clinical Safety and Tolerability
The safety profile of faropenem has been evaluated in numerous clinical trials. It is generally well-tolerated.
Summary of Adverse Events from Clinical Trials
The most frequently reported adverse events are gastrointestinal in nature.
| Adverse Event | Frequency | Severity | Notes |
| Diarrhea | Most Common | Mild to Moderate | Incidence reported to be similar to other oral β-lactam antibiotics.[2][3] |
| Nausea | Low Incidence | Mild to Moderate | --- |
| Vomiting | Low Incidence | Mild to Moderate | --- |
| Abdominal Pain | Low Incidence | Mild to Moderate | --- |
| Rash | Infrequent | Mild | --- |
In a study of 113 pediatric patients, the only side effect reported was diarrhea in 12.5% of cases.[3] Another study reported no serious adverse events and no identified risk of cardiotoxicity or seizures.[2]
Laboratory Abnormalities
In a study involving elderly patients, 25% experienced abnormal laboratory test value changes, most frequently transient elevations in liver function tests (AST, ALT, ALP, γ-GTP). These events were not serious and did not necessitate discontinuation of the drug.
Experimental Protocols
This section details the methodologies for key types of safety and toxicity experiments. While specific protocols for faropenem studies were largely unavailable, the following represents standard and cited methodologies.
Juvenile Toxicity Study in Beagle Puppies
This protocol is based on the published study by Faqi et al. (2010).[1]
-
Objective: To determine the toxicity profile of faropenem medoxomil in neonatal/juvenile dogs following 28 days of administration.
-
Test System: Beagle puppies, beginning on Postnatal Day (PND) 22.
-
Groups:
-
Control: Vehicle only
-
Low Dose: 100 mg/kg/day (administered as 25 mg/kg, four times daily)
-
Mid Dose 1: 300 mg/kg/day (administered as 75 mg/kg, four times daily)
-
Mid Dose 2: 600 mg/kg/day (administered as 150 mg/kg, four times daily)
-
High Dose: 1400 mg/kg/day (administered as 350 mg/kg, four times daily)
-
-
Administration: Oral gavage, dose volume of 5 mL/kg/dose.
-
Duration: 28 consecutive days.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight
-
Food consumption
-
Clinical pathology (hematology, clinical chemistry) at baseline and termination
-
Urinalysis
-
Toxicokinetics (TK) on Day 1 and Day 27 to determine Cmax, Tmax, and AUC(0-6).
-
Gross pathology and organ weights at termination.
-
Histopathology of selected tissues.
-
-
Workflow Diagram:
Caption: Experimental workflow for the 28-day juvenile toxicity study in beagle dogs.
In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
This is a generalized protocol as a specific study on faropenem was not found.
-
Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA), selected to detect various types of mutations (frameshift, base-pair substitution).
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
The test article is dissolved in a suitable solvent (e.g., DMSO, water).
-
Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number on the negative (vehicle) control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background. Positive controls (known mutagens) are run in parallel to ensure the validity of the test system.
In Vitro hERG Assay
This is a generalized protocol for an automated patch-clamp assay, as a specific study on faropenem was not found.
-
Objective: To assess the potential of a test article to inhibit the hERG potassium channel, a key indicator of potential cardiac proarrhythmic risk.
-
Test System: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.
-
Methodology: Automated whole-cell patch-clamp electrophysiology (e.g., using QPatch or SyncroPatch systems).
-
Procedure:
-
Cells are prepared and placed into the automated system.
-
A giga-ohm seal is formed between the cell membrane and the patch-clamp apparatus.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
A stable baseline current is established with a vehicle control solution.
-
The test article is applied at multiple concentrations in a cumulative or non-cumulative fashion.
-
The effect on the hERG tail current is recorded at each concentration until a steady-state block is achieved.
-
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.
Conclusion
Faropenem has a well-documented clinical safety profile, characterized primarily by mild and infrequent adverse events, mainly of a gastrointestinal nature. A juvenile animal toxicity study has established a NOAEL of 600 mg/kg/day, providing a benchmark for pediatric safety assessment. However, a comprehensive, publicly available dataset on acute toxicity, repeated-dose toxicity in adult animals, genotoxicity, carcinogenicity, and reproductive toxicity is lacking. While its mechanism of action is well-understood and clinical data are reassuring, a complete preclinical toxicity profile as per current regulatory standards is not fully available in the public domain. This guide summarizes the currently accessible information to aid researchers and drug development professionals in their evaluation of faropenem.
References
- 1. Juvenile toxicity study of faropenem medoxomil in beagle puppies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 3. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Farobin A: A Novel Bioactive Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farobin A, a recently identified natural compound, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. Possessing a unique chemical structure, it has demonstrated a promising range of biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, summarizing its known biological activities with available quantitative data, and presenting detailed experimental protocols where accessible. Furthermore, this document includes visualizations of its known signaling interactions and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Identity and Properties
This compound is a flavonoid glycoside with the chemical formula C27H30O14.[1] Its chemical structure and key identifiers are summarized in the tables below.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1245447-08-8 | [1][2] |
| Molecular Formula | C27H30O14 | [1] |
| Molecular Weight | 578.52 g/mol | [1] |
Table 2: Structural and Other Chemical Identifiers for this compound
| Identifier Type | Identifier | Source |
| SMILES | O(C1=C(C(O)=C2C(=C1)OC(=CC2=O)C3=CC(O)=C(O)C=C3)[C@H]4C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O | [1] |
| InChI | Information not currently available in public databases. | |
| IUPAC Name | Information not currently available in public databases. |
Biological Activity and Mechanism of Action
This compound has been shown to exhibit a spectrum of biological activities, positioning it as a candidate for further investigation in various therapeutic areas. The primary reported activities are antibacterial, antioxidant, and anti-inflammatory.
Antibacterial Activity
This compound has demonstrated inhibitory effects against specific pathogenic bacteria.
| Target Organism | Concentration | % Inhibition | Reference |
| Streptococcus mutans ATCC 25175 | 100 µg/mL | 28% | [2] |
| Streptococcus sobrinus ATCC 33478 | 100 µg/mL | 26% | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been characterized by its ability to modulate the production of key pro-inflammatory cytokines.
| Cell Line | Stimulant | This compound Conc. | Target Cytokine | Effect | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | 100 µg/mL | IL-6 | Reduction in production | [2] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 100 µg/mL | TNF-α | Reduction in production | [2] |
Antioxidant Activity
While the antioxidant activity of this compound has been reported, specific quantitative data from primary literature is not yet widely available. This is an area requiring further investigation to fully characterize its potential in mitigating oxidative stress.
Signaling Pathways
The current understanding of this compound's mechanism of action in its anti-inflammatory role points towards the downregulation of the inflammatory response mediated by cytokines IL-6 and TNF-α. The precise upstream and downstream signaling cascades affected by this compound are yet to be fully elucidated.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key biological assays reported for this compound, based on available information.
Antibacterial Activity Assay
-
Methodology: A broth microdilution method or a similar standardized susceptibility testing method is presumed to have been used to determine the percentage of inhibition.
-
Protocol:
-
Prepare a standardized inoculum of Streptococcus mutans ATCC 25175 and Streptococcus sobrinus ATCC 33478.
-
Serially dilute this compound in an appropriate broth medium in a 96-well microtiter plate to achieve the final concentration of 100 µg/mL.
-
Add the bacterial inoculum to each well.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 24 hours).
-
Measure bacterial growth, typically by reading the optical density at a specific wavelength (e.g., 600 nm).
-
Calculate the percentage of inhibition using the formula: (1 - (OD_test / OD_positive_control)) * 100.
-
Anti-inflammatory Activity Assay (Cytokine Production)
-
Methodology: An in vitro cell-based assay using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) is employed to measure the effect of this compound on cytokine production.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium and seed them in multi-well plates.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound at a concentration of 100 µg/mL for a specified period.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
After an incubation period, collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analyze the data to determine the reduction in cytokine production in the presence of this compound.
-
Future Directions
The initial findings on this compound are promising, but further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Structural Elucidation: Determination of the complete stereochemistry and generation of a definitive IUPAC name and InChI identifier.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand the basis of its antibacterial, anti-inflammatory, and antioxidant activities.
-
In Vivo Efficacy and Safety: Evaluation of the efficacy and safety of this compound in animal models of bacterial infections and inflammatory diseases.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.
Conclusion
This compound represents a novel and promising natural product with multifaceted biological activities. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current knowledge of its chemical properties and biological effects. The provided data and experimental outlines are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.
References
Farobin A: A Technical Guide on Physicochemical Properties and Bioactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available data on Farobin A, a novel natural product. The information is tailored for researchers and professionals in drug development, with a focus on its solubility, stability, and biological activity.
Introduction
This compound is a recently identified natural compound isolated from Zea mays (corn).[1] It has demonstrated potential as a bioactive molecule with moderate antibacterial and anti-inflammatory properties.[1][2] As a newly discovered agent, comprehensive data on its physicochemical properties are still emerging. This document collates the existing information and provides context for its potential applications in research and development.
Physicochemical Data
At present, detailed quantitative studies on the solubility and stability of this compound have not been published in peer-reviewed literature. The available information is primarily derived from supplier data and the initial discovery publication.
Solubility Profile
Quantitative solubility data for this compound in various solvents, temperatures, and pH ranges are not yet available. However, practical guidance from suppliers suggests that this compound is likely poorly soluble in aqueous solutions, a common characteristic for many natural products.[3] The following table summarizes recommended solvents and formulations for research purposes, which can be indicative of its solubility characteristics.
| Solvent/Formulation System | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro Stock Solutions | A common solvent for creating concentrated stock solutions of organic molecules for cell-based assays.[2] |
| Polyethylene Glycol 400 (PEG400) | Oral Formulation | Used as a solubilizing agent for poorly water-soluble compounds in animal studies.[2] |
| 0.2% Carboxymethyl Cellulose (CMC) | Oral Formulation (Suspension) | A suspending agent used to create uniform dispersions of insoluble compounds for oral administration.[2] |
| 0.25% Tween 80 and 0.5% CMC | Oral Formulation (Suspension) | A combination of a surfactant (Tween 80) and a suspending agent (CMC) to improve wetting and maintain dispersion.[2] |
Stability Data
Formal stability studies detailing the degradation kinetics and pathways of this compound under various stress conditions (e.g., pH, temperature, light) are not yet published. The stability of natural products can be a critical factor in their development as therapeutic agents.[3] Current recommendations are for storage, which provide an indication of its general stability under controlled conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from InvivoChem.[2]
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standardized methodologies can be applied. Below is a generalized workflow for characterizing a new natural product like this compound.
General Workflow for Solubility and Stability Testing
The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound.
Caption: A generalized workflow for determining the solubility and stability of a new chemical entity.
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory effects by reducing the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This activity suggests that this compound may modulate inflammatory signaling pathways.
Postulated Anti-Inflammatory Signaling Pathway
LPS is known to activate macrophages primarily through the Toll-like Receptor 4 (TLR4), leading to the activation of downstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are critical in the transcriptional regulation of pro-inflammatory genes. While the precise molecular target of this compound is yet to be determined, its inhibitory effect on IL-6 and TNF-α production suggests it likely interferes with one or more key nodes in these pathways.
The following diagram illustrates the potential points of intervention for this compound within the LPS-induced inflammatory signaling cascade.
Caption: Potential intervention points of this compound in the LPS-induced inflammatory pathway.
Conclusion
This compound is a promising new natural product with documented anti-inflammatory and antibacterial activities. However, for its progression in the drug development pipeline, a thorough characterization of its solubility and stability is imperative. The information presented in this guide, while based on limited available data, serves as a foundational resource for researchers. Further studies are required to establish a complete physicochemical profile and to elucidate its precise mechanism of action.
References
- 1. The discovery of an anti-inflammatory monoterpenoid, neoroseoside from the Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Bacterial | 1245447-08-8 | Invivochem [invivochem.com]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Faropenem: An In Vitro Antibacterial Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] Its stability against many β-lactamases makes it an effective agent against various resistant strains.[3] These application notes provide a comprehensive overview of the in vitro antibacterial properties of Faropenem and detailed protocols for its assessment.
Mechanism of Action
Faropenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inactivating these enzymes, Faropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]
References
Application Notes and Protocols for Bioactive Compounds in Cell Culture
Editor's Note: A search for "Farobin A" did not yield information on a compound used in mammalian cell culture for signaling or apoptosis studies. The search results consistently identified "Faropenem," a β-lactam antibiotic whose mechanism of action is the inhibition of bacterial cell wall synthesis[1][2][3][4]. This activity is specific to bacteria and is generally not relevant for studies on mammalian cell signaling, cytotoxicity, or apoptosis.
Given the detailed request for protocols related to cancer research and drug development, we have provided a comprehensive template below using a hypothetical molecule, "Compound X" , as a placeholder. Researchers can adapt these detailed guidelines, protocols, and data presentation formats for their specific compound of interest.
Application Notes: The Use of Compound X in Oncology Cell Culture Models
Introduction
Compound X is a novel, synthetic small molecule investigated for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide a summary of its mechanism of action and detailed protocols for evaluating its efficacy in vitro.
Mechanism of Action
Compound X is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, Compound X prevents the phosphorylation and activation of Akt, a key downstream effector. This disruption leads to the de-repression of pro-apoptotic proteins (e.g., Bad) and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.
References
Application Notes and Protocols: Farobin A Anti-inflammatory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Farobin A is a novel synthetic compound with purported anti-inflammatory properties. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro, focusing on its effects on lipopolysaccharide (LPS)-stimulated murine macrophages. The presented assays are designed to quantify the inhibition of key inflammatory mediators and to elucidate the underlying molecular mechanisms of action, specifically its impact on the NF-κB and MAPK signaling pathways.
Key Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a well-established model for in vitro inflammation studies.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like Dexamethasone) are included in all experiments.
Cytotoxicity Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. RAW 264.7 cells are treated with a range of this compound concentrations for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Methodology: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. After 24 hours of treatment, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). The absorbance is measured at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.
Quantification of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory response.[1]
-
Methodology: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Protein Expression
To investigate the molecular mechanism, the expression levels of key proteins in the NF-κB and MAPK signaling pathways are analyzed.
-
Methodology:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.7 ± 3.8 |
| 5 | 97.2 ± 4.1 |
| 10 | 95.5 ± 3.2 |
| 25 | 93.8 ± 4.9 |
| 50 | 75.1 ± 5.3 |
| 100 | 45.6 ± 6.1 |
Data are presented as mean ± SD (n=3). Concentrations up to 25 µM show minimal cytotoxicity.
Table 2: Inhibition of LPS-Induced NO Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.5 | 12.2 |
| LPS + this compound (5 µM) | 31.5 ± 2.1 | 31.2 |
| LPS + this compound (10 µM) | 20.7 ± 1.8 | 54.8 |
| LPS + this compound (25 µM) | 10.3 ± 1.2 | 77.5 |
| LPS + Dexamethasone (10 µM) | 8.9 ± 0.9 | 80.6 |
Data are presented as mean ± SD (n=3). This compound demonstrates a dose-dependent inhibition of NO production.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | 2850 ± 150 | 1980 ± 120 | 950 ± 80 |
| LPS + this compound (10 µM) | 1350 ± 90 | 970 ± 75 | 480 ± 50 |
| LPS + this compound (25 µM) | 620 ± 65 | 450 ± 40 | 210 ± 25 |
Data are presented as mean ± SD (n=3). This compound significantly reduces the secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for Determining the Antioxidant Capacity of Farobin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farobin A, a novel compound of interest, holds potential as a therapeutic agent due to its putative antioxidant properties. This document provides a comprehensive guide for researchers to assess the antioxidant capacity of this compound using established and validated in vitro assays. The following protocols for DPPH, ABTS, FRAP, and ORAC assays are detailed to ensure reliable and reproducible results. These assays are instrumental in the preliminary screening and characterization of new chemical entities for their antioxidant potential.
Antioxidants counteract the deleterious effects of reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1][2] The assays described herein cover both mechanisms to provide a comprehensive antioxidant profile for this compound. Flavonoids, a class of natural compounds known for their antioxidant effects, often act by scavenging free radicals and chelating metal ions that catalyze oxidation.[3][4][5] Understanding the performance of this compound in these assays can provide insights into its potential mechanisms of action.
Key Experimental Assays for Antioxidant Capacity
A battery of tests is recommended to obtain a complete profile of the antioxidant activity of this compound. The following assays are widely accepted in the scientific community for their reliability and relevance.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of a compound.[6][7] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[8][9] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.[11]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid or Trolox can be used as a positive control.[11]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][10]
-
Measure the absorbance at 517 nm using a microplate reader.[7][8]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.[9]
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic compounds.[13] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][16]
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]
-
Prepare a stock solution and serial dilutions of this compound. Trolox is commonly used as a standard.[16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[14]
-
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[19][20] The intensity of the color is directly proportional to the reducing power of the sample.[21]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.[19]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[19]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[19]
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[19][20]
-
Prepare a stock solution and serial dilutions of this compound. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.[17]
-
-
Assay Procedure:
-
Calculation of Reducing Power: The antioxidant capacity of this compound is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents (µM).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[22][23] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[24]
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[23]
-
Prepare a stock solution and serial dilutions of this compound. Trolox is used as the standard.[25]
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each this compound dilution.
-
Add 150 µL of the fluorescein working solution to each well.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin recording the fluorescence every minute for at least 60 minutes using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[23][26]
-
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is expressed as Trolox equivalents (µM).[24]
-
Data Presentation
The quantitative data from the antioxidant assays for this compound should be summarized for clear comparison.
Table 1: Summary of Antioxidant Capacity of this compound
| Assay | Parameter | Result for this compound | Positive Control (e.g., Trolox) |
| DPPH Assay | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS Assay | TEAC (µM Trolox Eq/mg) | Insert Value | Insert Value |
| FRAP Assay | Fe²⁺ Equivalents (µM/mg) | Insert Value | Insert Value |
| ORAC Assay | ORAC Value (µM Trolox Eq/mg) | Insert Value | Insert Value |
Visualizations
Antioxidant Mechanism of Action
Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Flavonoids, for example, can exhibit both mechanisms.[5]
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative assessment on in vitro antioxidant activities of ethanol extracts of Averrhoa bilimbi, Gymnema sylvestre and Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.com [iomcworld.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Evaluating Farobin A Against Streptococcus mutans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptococcus mutans is a primary etiological agent of dental caries, primarily due to its ability to form robust biofilms (dental plaque) and produce acid that demineralizes tooth enamel.[1][2] The development of novel antimicrobial agents that can inhibit the growth of S. mutans and disrupt its biofilm formation is a critical area of research in oral healthcare. This document provides detailed application notes and protocols for evaluating the efficacy of Farobin A, a novel compound, against Streptococcus mutans. The protocols outlined herein describe methods to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the inhibitory effect on biofilm formation.
Introduction
Streptococcus mutans possesses several virulence factors that contribute to its cariogenic potential. These include the production of glucosyltransferases (Gtfs), which synthesize extracellular polysaccharides (EPS) from sucrose.[1][3] This EPS matrix is a key component of the biofilm, facilitating bacterial adhesion and creating a protective barrier.[1] Furthermore, S. mutans is highly acidogenic and aciduric, meaning it produces large amounts of lactic acid from carbohydrate metabolism and can tolerate acidic environments.[2]
This compound is a promising new molecule for investigation as an anti-caries agent. These application notes provide a framework for the systematic evaluation of this compound's antimicrobial and anti-biofilm properties against S. mutans.
Data Presentation
Table 1: Antimicrobial Activity of this compound against Streptococcus mutans
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| This compound | [Insert Data] | [Insert Data] |
| Chlorhexidine (Positive Control) | [Insert Data] | [Insert Data] |
Table 2: Inhibition of Streptococcus mutans Biofilm Formation by this compound
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| This compound | [Insert Sub-MIC Value 1] | [Insert Data] |
| [Insert Sub-MIC Value 2] | [Insert Data] | |
| [Insert Sub-MIC Value 3] | [Insert Data] | |
| Chlorhexidine (Positive Control) | [Insert Sub-MIC Value] | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of S. mutans.[4]
Materials:
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Chlorhexidine (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Anaerobic incubator (5% CO₂, 10% H₂, 85% N₂)
Procedure:
-
Inoculum Preparation: Culture S. mutans overnight in BHI broth at 37°C in an anaerobic chamber. Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5][6]
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate. The final volume in each well should be 100 µL. Also, prepare wells with a vehicle control (solvent used to dissolve this compound) and a positive control (Chlorhexidine).
-
Inoculation: Add 100 µL of the prepared S. mutans inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours in an anaerobic chamber.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm.[7] The MIC is the lowest concentration that inhibits bacterial growth.[4]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
BHI agar plates
-
Sterile micro-pipettes
-
Spreader
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto a BHI agar plate.
-
Incubation: Incubate the agar plates at 37°C for 48 hours in an anaerobic chamber.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the BHI agar plate.
Protocol 3: Biofilm Inhibition Assay
This protocol assesses the ability of sub-MIC concentrations of this compound to inhibit the formation of S. mutans biofilms.[8]
Materials:
-
Streptococcus mutans strain
-
BHI broth supplemented with 1% sucrose
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Acetic Acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an inoculum of S. mutans as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add 100 µL of BHI broth with 1% sucrose to each well. Add 100 µL of this compound at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the respective wells.
-
Inoculation: Add 20 µL of the S. mutans inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours in an anaerobic chamber to allow for biofilm formation.
-
Biofilm Staining:
-
Carefully discard the planktonic bacteria from the wells.
-
Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 95% ethanol to each well to fix the biofilm and let it air dry.
-
Stain the biofilm by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the control wells are colorless.
-
-
Quantification:
-
Add 200 µL of 33% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Putative inhibition of S. mutans biofilm formation.
References
- 1. "Streptococcus Mutans Biofilm Inhibiting Small Molecules with Anticario" by Parmanand Ahirwar [digitalcommons.library.uab.edu]
- 2. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Streptococcus mutans growth and biofilm formation through protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. chosunobr.org [chosunobr.org]
- 6. Inhibition of Streptococcus mutans Biofilm Formation and Virulence by Lactobacillus plantarum K41 Isolated From Traditional Sichuan Pickles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Farobin A Treatment on Cytokine Expression (IL-6, TNF-α)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farobin A is a novel compound under investigation for its potential immunomodulatory and anti-inflammatory properties. This document provides a comprehensive overview of the effects of this compound on the expression of two key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The presented data, protocols, and pathway diagrams are intended to guide researchers in studying and utilizing this compound for therapeutic development.
Pro-inflammatory cytokines such as IL-6 and TNF-α are crucial mediators of the inflammatory response.[1][2] Dysregulation of these cytokines is implicated in a wide range of inflammatory and autoimmune diseases.[3][4] Therefore, agents that can effectively modulate their expression are of significant therapeutic interest.[3] this compound has emerged as a potential candidate for such targeted therapy.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on IL-6 and TNF-α expression in a relevant cell line (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages).
Table 1: Dose-Dependent Effect of this compound on IL-6 and TNF-α Protein Levels
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| 0 (Vehicle Control) | 1250 ± 85 | 0 | 2800 ± 150 | 0 |
| 1 | 1025 ± 70 | 18 | 2350 ± 120 | 16 |
| 5 | 750 ± 55 | 40 | 1680 ± 90 | 40 |
| 10 | 480 ± 30 | 62 | 950 ± 65 | 66 |
| 25 | 250 ± 20 | 80 | 420 ± 35 | 85 |
| 50 | 110 ± 15 | 91 | 150 ± 20 | 95 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (10 µM) Inhibition of IL-6 and TNF-α mRNA Expression
| Time (hours) | IL-6 mRNA Fold Change (vs. Control) | % Inhibition of IL-6 Expression | TNF-α mRNA Fold Change (vs. Control) | % Inhibition of TNF-α Expression |
| 0 | 1.0 | 0 | 1.0 | 0 |
| 2 | 8.5 | 15 | 15.2 | 18 |
| 4 | 12.3 | 35 | 22.8 | 40 |
| 8 | 9.8 | 58 | 18.5 | 62 |
| 12 | 5.2 | 75 | 9.6 | 78 |
| 24 | 2.1 | 88 | 3.5 | 90 |
mRNA levels were quantified by RT-qPCR and normalized to a housekeeping gene. Data are presented as fold change relative to untreated cells at time 0.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation and Treatment:
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce cytokine expression.
-
-
Sample Collection:
-
For protein analysis (ELISA), collect the cell culture supernatant at 24 hours post-stimulation.
-
For mRNA analysis (RT-qPCR), lyse the cells at the indicated time points for RNA extraction.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
This protocol follows a standard sandwich ELISA procedure.[5]
-
Coating: Coat a 96-well plate with capture antibodies specific for mouse IL-6 or TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add biotinylated detection antibodies specific for mouse IL-6 or TNF-α. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate: Wash the plate and add TMB substrate.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-6 and TNF-α in the samples by interpolating from the standard curve.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for IL-6 and TNF-α mRNA
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for mouse IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
Signaling Pathways and Visualizations
This compound is hypothesized to exert its inhibitory effects on IL-6 and TNF-α production by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
Caption: Proposed mechanism of this compound action on cytokine signaling.
References
- 1. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expressions of IL-6, TNF-α and NF-кB in the skin of Chinese brown frog (Rana dybowskii) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cytokines inhibitors and how do they work? [synapse.patsnap.com]
- 4. An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Farobin A stock solutions for research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Farobin A
This compound is a natural compound with demonstrated antimicrobial, antioxidant, and anti-inflammatory activities.[1] Research has shown that this compound can inhibit the growth of certain bacteria and reduce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1] These properties make this compound a compound of interest for further investigation in various research fields, including immunology and drug discovery.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H30O14 | [1] |
| Molecular Weight | 578.52 g/mol | [1] |
| CAS Number | 1245447-08-8 | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo research applications. Due to the limited availability of specific solubility data, a general procedure for determining an appropriate stock concentration is provided.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (optional)
-
Deionized water (ddH2O) (optional)
-
Dimethylformamide (DMF) (optional)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Based on available information, DMSO is the recommended primary solvent for this compound.[1] If solubility in DMSO is limited, ethanol or DMF may be tested. For cell-based assays, it is crucial to use a solvent that is compatible with the cell line and to keep the final solvent concentration in the culture medium low (typically ≤0.5% for DMSO) to avoid cytotoxicity.[2][3]
-
Determining Maximum Stock Concentration (if unknown): a. Weigh a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add a small, measured volume of the chosen solvent (e.g., 10 µL of DMSO). c. Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution for any undissolved particles. e. If the powder has completely dissolved, continue to add the solvent in small, measured increments, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the maximum stock concentration.
-
Preparation of a 10 mM DMSO Stock Solution (Example): a. Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 578.52 g/mol * 1000 = 5.7852 mg
b. Weigh out approximately 5.79 mg of this compound powder and place it in a sterile tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. If necessary, gentle warming in a water bath (≤ 37°C) can be applied.
-
Storage of Stock Solutions: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage.[1][3]
Table 2: Recommended Solvents and Storage for this compound Solutions
| Solvent | Recommended Use | Storage (in solvent) | Source |
| DMSO | Primary choice for stock solutions | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Ethanol | Alternative solvent | -20°C | [1] |
| DMF | Alternative solvent | -20°C | [1] |
Note: Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.
Protocol 2: In Vitro Anti-Inflammatory Assay using this compound
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound on a macrophage cell line, such as RAW 264.7, by measuring the inhibition of LPS-induced cytokine production.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Preparation of Working Solutions: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. b. Important: Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (e.g., 0.5%).
-
Cell Treatment: a. Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. b. Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups). c. Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
LPS Stimulation: a. Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. b. Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
Cytokine Measurement: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Collect the cell culture supernatants for cytokine analysis. c. Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: a. After collecting the supernatants, assess the viability of the remaining cells using an appropriate cell viability assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of this compound.
Visualizations
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a potential mechanism for the anti-inflammatory action of this compound. Based on its ability to reduce the production of TNF-α and IL-6, it is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Hypothesized NF-κB inhibitory pathway of this compound.
Experimental Workflow for this compound Stock Preparation and In Vitro Assay
This diagram outlines the key steps involved in preparing a this compound stock solution and using it in a cell-based assay to measure its anti-inflammatory activity.
Caption: Workflow for this compound stock preparation and use.
References
Unveiling the Potential of Farobin A in Combating Biofilm Formation: Application Notes and Protocols
A Note to Researchers: While extensive research has been conducted on the inhibition of biofilm formation, specific data and established protocols for a compound identified as "Farobin A" are not available in the current scientific literature. It is possible that "this compound" is a novel compound, a proprietary name, or a derivative that has not yet been extensively studied or publicly disclosed.
This document, therefore, provides a comprehensive overview of the application and study of a closely related and well-researched class of compounds: phloroglucinol derivatives , which have demonstrated significant anti-biofilm activity. The methodologies, data presentation formats, and conceptual frameworks detailed herein are directly applicable to the investigation of novel anti-biofilm agents like this compound.
Introduction to Phloroglucinol Derivatives as Anti-Biofilm Agents
Phloroglucinols are a class of naturally occurring phenolic compounds found in various plants and marine organisms.[1][2] Their derivatives, particularly acylated phloroglucinols, have garnered significant interest in drug discovery due to their diverse biological activities, including antibacterial and anti-biofilm properties.[1][3] These compounds can interfere with key stages of biofilm development, from initial bacterial attachment to the maturation of the biofilm matrix.
Quantitative Data on the Efficacy of Phloroglucinol Derivatives
The following tables summarize the quantitative data from various studies on the anti-biofilm effects of different phloroglucinol derivatives. This structured presentation allows for a clear comparison of their potency against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Acylated Phloroglucinols against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Phlorodipropanophenone | 0.125 - 8 | N/A | [1] |
| Compound X | 0.125 - 8 | N/A | [1] |
| Compound Y | 0.125 - 8 | N/A | [1] |
| Compound Z | 0.125 - 8 | N/A | [1] |
| N/A: Data not available in the cited source. |
Table 2: Biofilm Inhibition and Eradication Concentrations of Acylated Phloroglucinols against MRSA
| Compound | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) | Reference |
| Acylated Phloroglucinols (various) | Not effective at concentrations tested | Not effective at concentrations tested | [1] |
Table 3: Biofilm Eradication Efficacy of Phloroglucinol-Functionalized Nanoparticles against Pseudomonas aeruginosa PAO1
| Compound | Concentration (µg/mL) | Biofilm Eradication (%) | Log CFU Reduction | Reference |
| Phloroglucinol-Gold Nanoparticles (PG-AuNPs) | 1024 | 68.1 | 3.6 | [4] |
| Phloroglucinol-Zinc Oxide Nanoparticles (PG-ZnONPs) | 1024 | 59.8 | 3.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable research. The following are standard protocols used in the study of anti-biofilm agents, which can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compound (e.g., this compound) stock solution
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to an OD₆₀₀ of 0.08-0.1 (equivalent to 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 to obtain a final inoculum of approximately 1.5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of the test compound in the 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (bacteria without the test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Crystal Violet Biofilm Formation Inhibition Assay
This assay quantifies the ability of a compound to inhibit the formation of biofilm.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
96-well flat-bottom microtiter plates
-
Test compound (e.g., this compound)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension as described in the MIC protocol.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations to the wells. Include a positive control (bacteria with vehicle) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Protocol 3: Biofilm Eradication Assay
This protocol assesses the ability of a compound to disrupt and eradicate pre-formed, mature biofilms.
Materials:
-
Same as the Biofilm Formation Inhibition Assay.
Procedure:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) without the addition of the test compound.
-
After the incubation period for biofilm formation (e.g., 24 hours), gently remove the medium and wash the wells with PBS to remove planktonic bacteria.
-
Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described in the inhibition assay (steps 5-11).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts in biofilm research.
Caption: Key stages of bacterial biofilm development.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Caption: Putative mechanism of quorum sensing inhibition by phloroglucinol derivatives.
Conclusion
While specific data on "this compound" remains elusive, the established anti-biofilm properties of phloroglucinol derivatives provide a strong rationale for investigating its potential in this area. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound or any novel compound against bacterial biofilms. Future research should focus on elucidating the precise molecular targets and mechanisms of action to advance the development of new and effective anti-biofilm therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive acylphloroglucinols from Hypericum densiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phloroglucinol-Gold and -Zinc Oxide Nanoparticles: Antibiofilm and Antivirulence Activities towards Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
Farobin A: Application Notes and Protocols for Dental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farobin A is a C-glycosyl flavone, a natural compound isolated from Fargesia robusta.[1] Emerging research has highlighted its potential therapeutic applications in dentistry due to its inherent antibacterial, anti-inflammatory, and antioxidant properties.[2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating this compound for the prevention and treatment of oral diseases such as dental caries and periodontitis.
Key Properties and Applications
This compound's therapeutic potential in dental research stems from its ability to modulate key pathological processes in the oral cavity. Its primary mechanisms of action include the inhibition of cariogenic bacteria and the suppression of inflammatory responses.
-
Antibacterial Activity: this compound has demonstrated inhibitory effects against key odontopathogens, Streptococcus mutans and Streptococcus sobrinus, which are primary etiological agents of dental caries.[2][3][4]
-
Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to bacterial endotoxins.[2][3][4]
-
Antioxidant Activity: this compound possesses potent antioxidant properties, which can help mitigate oxidative stress-induced damage in oral tissues, a common feature in chronic inflammatory oral diseases.[1][6]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1245447-08-8 | [2][5] |
| Molecular Formula | C27H30O14 | [5] |
| Molecular Weight | 578.52 g/mol | [5] |
| Purity | >98% | [5] |
Table 2: In Vitro Antibacterial Activity of this compound
| Target Organism | Concentration | Inhibition Rate | Reference |
| Streptococcus mutans ATCC 25175 | 100 µg/mL | 28% | [2][4] |
| Streptococcus sobrinus ATCC 33478 | 100 µg/mL | 26% | [2][4] |
Table 3: In Vitro Anti-inflammatory Activity of this compound in RAW264.7 Macrophages
| Stimulant | This compound Concentration | Cytokine | Reduction in Cytokine Production | Reference |
| Lipopolysaccharide (LPS) (2463.9 pg/mL) | 100 µg/mL | IL-6 | Reduced to 1051.8 pg/mL | [2][4] |
| Lipopolysaccharide (LPS) (14644.8 pg/mL) | 100 µg/mL | TNF-α | Reduced to 9606 pg/mL | [4] |
Experimental Protocols
Protocol 1: Determination of Antibacterial Activity against Cariogenic Bacteria
This protocol outlines the methodology to assess the antibacterial efficacy of this compound against Streptococcus mutans and Streptococcus sobrinus.
1. Materials and Reagents:
- This compound
- Streptococcus mutans (e.g., ATCC 25175) and Streptococcus sobrinus (e.g., ATCC 33478)
- Brain Heart Infusion (BHI) broth and agar
- Spectrophotometer
- Microplate reader
- Sterile 96-well plates
- Dimethyl sulfoxide (DMSO) for stock solution preparation
2. Procedure:
- Bacterial Culture Preparation: Inoculate S. mutans and S. sobrinus in BHI broth and incubate under anaerobic conditions at 37°C for 18-24 hours.
- Inoculum Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL using BHI broth.
- Preparation of this compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in BHI broth to achieve the desired final concentrations (e.g., 100 µg/mL).
- Microdilution Assay: In a 96-well plate, add 100 µL of the standardized bacterial suspension to 100 µL of the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 24 hours under anaerobic conditions.
- Measurement of Inhibition: Determine the optical density at 600 nm (OD600) using a microplate reader. The percentage of inhibition is calculated as: [1 - (OD600 of treated well / OD600 of positive control well)] x 100%.
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
1. Materials and Reagents:
- This compound
- RAW264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- ELISA kits for IL-6 and TNF-α
- Cell culture plates (24-well)
- DMSO
2. Procedure:
- Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 100 µg/mL) for 1-2 hours.
- Stimulation: Induce an inflammatory response by adding LPS to the wells at a final concentration (e.g., 1 µg/mL). Include untreated and LPS-only controls.
- Incubation: Incubate the plates for 24 hours.
- Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound in Modulating Inflammation
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Antibacterial Activity Assessment
Caption: Workflow for antibacterial susceptibility testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Bacterial | 1245447-08-8 | Invivochem [invivochem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Antioxidant flavone glycosides from the leaves of Fargesia robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Faropenem as a Potential Therapeutic Agent for Periodontitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease characterized by the destruction of the supporting structures of the teeth, including the periodontal ligament and alveolar bone. This condition is initiated by a dysbiotic microbial biofilm that elicits a destructive host inflammatory response. Key periodontal pathogens include anaerobic bacteria such as Porphyromonas gingivalis, Prevotella intermedia, and Fusobacterium nucleatum. Current treatment strategies often involve mechanical debridement, and in some cases, adjunctive antibiotic therapy to control the bacterial load and modulate the inflammatory response.
Faropenem is a broad-spectrum, orally administered penem antibiotic.[1] Like other β-lactam antibiotics, it exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative anaerobic bacteria, making it a promising candidate for the treatment of periodontitis.[1][2] This document provides an overview of Faropenem's mechanism of action, in vitro efficacy against periodontal pathogens, and detailed protocols for its evaluation.
Mechanism of Action
Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] By inhibiting PBPs, Faropenem disrupts cell wall integrity, leading to cell lysis and death.[1][5]
In Vitro Efficacy of Faropenem Against Periodontal Pathogens
The following table summarizes the in vitro activity of Faropenem against a range of anaerobic bacteria commonly implicated in periodontitis. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of the tested isolates (MIC90).
| Bacterial Species | Number of Isolates | MIC90 (mg/L) |
| Porphyromonas gingivalis | 29 | ≤ 0.5 |
| Prevotella spp. | 8 | ≤ 0.5 |
| Prevotella melaninogenica | 7 | ≤ 0.5 |
| Prevotella intermedia | 5 | ≤ 0.5 |
| Actinomyces spp. | 25 | ≤ 0.5 |
| Fusobacterium nucleatum | 14 | ≤ 0.5 |
| Peptostreptococcus spp. | 11 | ≤ 0.5 |
| Bacteroides ureolyticus | 5 | ≤ 0.5 |
| Bacteroides forsythus | 2 | ≤ 0.5 |
| Data from Milazzo et al. (2003)[2] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of Faropenem's efficacy against periodontal pathogens.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of Faropenem that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Materials:
-
Faropenem stock solution
-
Mueller-Hinton Broth (MHB) or other suitable anaerobic broth
-
96-well microtiter plates
-
Bacterial cultures of periodontal pathogens
-
Sterile saline or broth for dilutions
-
Incubator (anaerobic chamber)
-
Spectrophotometer or plate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the anaerobic bacterial strains on appropriate agar plates in an anaerobic chamber.
-
Prepare a bacterial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
MIC Assay (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of Faropenem in MHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
The MIC is the lowest concentration of Faropenem that shows no visible turbidity.
-
-
MBC Assay:
-
From the wells of the MIC plate that show no visible growth, aspirate 10-100 µL and plate onto antibiotic-free agar plates.
-
Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours.
-
The MBC is the lowest concentration of Faropenem that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
-
Time-Kill Kinetic Assay
Objective: To assess the rate and extent of bactericidal activity of Faropenem over time.
Materials:
-
Faropenem stock solution
-
Bacterial cultures of periodontal pathogens
-
Suitable anaerobic broth
-
Sterile tubes or flasks
-
Incubator (anaerobic chamber with shaking capabilities)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Protocol:
-
Prepare tubes or flasks with anaerobic broth containing Faropenem at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes under anaerobic conditions at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each Faropenem concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Assay
Objective: To determine the duration of suppression of bacterial growth after a brief exposure to Faropenem.
Materials:
-
Faropenem stock solution
-
Bacterial cultures of periodontal pathogens
-
Suitable anaerobic broth
-
Centrifuge and sterile tubes for washing
-
Incubator (anaerobic chamber)
-
Spectrophotometer or plate reader for turbidity measurements or supplies for viable counting
Protocol:
-
Expose a standardized bacterial suspension (approximately 10^7 CFU/mL) to a specific concentration of Faropenem (e.g., 4x or 10x the MIC) for a short period (e.g., 1 or 2 hours) under anaerobic conditions.
-
Include a control culture that is not exposed to the antibiotic.
-
After the exposure period, remove the antibiotic by centrifugation and washing the bacterial pellet with sterile broth or by a rapid dilution method (e.g., 1:1000 dilution).
-
Resuspend the washed bacteria or the diluted suspension in fresh, antibiotic-free broth.
-
Incubate both the test and control cultures under anaerobic conditions.
-
Monitor bacterial growth over time by measuring turbidity or by performing viable counts at regular intervals.
-
The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 after antibiotic removal, and C is the corresponding time for the control culture.[6]
Inflammatory Signaling Pathways in Periodontitis
The pathogenesis of periodontitis involves a complex interplay between periodontal pathogens and the host immune-inflammatory response. Bacterial components, such as lipopolysaccharide (LPS), activate host cells through Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways like NF-κB.[7][8] This results in the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines, which recruit inflammatory cells to the periodontal tissues, leading to tissue destruction and alveolar bone loss.[7] By reducing the bacterial load, Faropenem can indirectly mitigate the activation of these inflammatory pathways.
Preclinical and Clinical Evidence
While in vitro studies demonstrate the potent activity of Faropenem against periodontal pathogens, there is currently a lack of specific preclinical (animal model) and clinical trial data evaluating its efficacy directly for the treatment of periodontitis in the public domain. However, Faropenem has been evaluated in clinical trials for other bacterial infections, such as acute bacterial sinusitis, acute exacerbations of chronic bronchitis, and community-acquired pneumonia, where it has shown efficacy and a favorable safety profile.[9][10] Given its strong in vitro anti-anaerobic activity, Faropenem warrants further investigation in preclinical models of periodontitis and subsequent clinical trials to establish its role as an adjunctive therapy.
Conclusion
Faropenem demonstrates excellent in vitro bactericidal activity against a broad spectrum of anaerobic bacteria implicated in the pathogenesis of periodontitis. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The detailed protocols provided in this document offer a framework for the further evaluation of Faropenem's potential as a therapeutic agent for periodontitis. Future research should focus on preclinical in vivo studies to assess its efficacy in reducing alveolar bone loss and inflammation in animal models of periodontitis, which would provide the necessary foundation for well-designed clinical trials in human subjects.
References
- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is Faropenem used for? [synapse.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Inflammatory and immune pathways in the pathogenesis of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of host cell signaling pathways as a therapeutic approach in periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Farobin A Concentration for Antibacterial Activity
Welcome to the technical support center for Farobin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for effective antibacterial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum antibiotic belonging to the penem class, a subset of β-lactam antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4] The bacterial cell wall is crucial for maintaining the structural integrity of the cell.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.[1][3][5] This inhibition of cell wall synthesis leads to cell lysis and bacterial death.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of an antibacterial agent is typically determined through susceptibility testing.[6][7] The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[8][9]
-
MBC: The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
The appropriate dosage of antibacterial agents is crucial for achieving both clinical and microbiological success in treating infections.[10]
Q3: What are some common reasons for inconsistent MIC results?
Inconsistent MIC results can arise from several factors:
-
Inoculum preparation: An incorrect concentration of the bacterial suspension can significantly impact the MIC value.[11]
-
Media and supplements: The type of growth medium and any supplements used can affect bacterial growth and the activity of the antibiotic.[12]
-
Incubation conditions: Variations in incubation time, temperature, and atmospheric conditions can lead to inconsistent results.
-
Contamination: Contamination of the bacterial culture or the experimental setup will lead to erroneous results.[13]
Q4: My MIC results show the bacteria are resistant to this compound. What should I do?
If your results indicate resistance, consider the following:
-
Verify the bacterial strain: Ensure the identity and purity of your bacterial culture.
-
Check for resistance mechanisms: The bacteria may possess intrinsic or acquired resistance mechanisms, such as the production of β-lactamases, which can inactivate this compound.[3]
-
Confirm with a reference strain: Use a quality control (QC) strain with a known MIC for this compound to validate your experimental procedure.
-
Consider combination therapy: Investigating the synergistic effects of this compound with other antibacterial agents could be a viable strategy.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | Inactive bacterial culture. | Use a fresh, viable bacterial culture. Streak the inoculum on an agar plate to confirm viability. |
| Incorrect growth medium. | Ensure the medium used supports the growth of the specific bacterial strain. | |
| Bacterial growth in the negative control (sterility) well. | Contamination of the medium or reagents. | Use sterile techniques throughout the procedure. Test individual components for contamination. |
| MIC values are significantly different from expected or previously obtained results. | Inaccurate inoculum density. | Standardize the inoculum to a 0.5 McFarland standard. |
| Errors in serial dilutions of this compound. | Carefully prepare and verify the concentrations of the this compound dilutions. | |
| Variation in incubation time or temperature. | Strictly adhere to the recommended incubation parameters for the specific bacterial strain. | |
| "Skipped" wells, where a well with a higher concentration shows growth, but a well with a lower concentration does not. | Contamination of a single well. | Repeat the assay with careful aseptic technique. |
| Presence of a resistant subpopulation. | Consider plating the contents of the "skipped" well onto an antibiotic-containing agar plate to confirm resistance. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[12]
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected MIC values.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture with sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (typically 35°C for 16-20 hours).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[12] This can be assessed visually or with a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Perform an MIC assay as described above.
-
Plating:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread each aliquot onto a separate, appropriately labeled agar plate (without any antibiotic).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is determined by counting the number of colonies on each plate.
-
Data Presentation
Table 1: Example MIC and MBC Data for this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | ≤0.06 | 0.125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 0.5 | 0.5 |
| Bacteroides fragilis (ATCC 25285) | Gram-negative (Anaerobe) | ≤0.125 | 0.25 |
Note: These are example values and may not reflect actual experimental results. Faropenem has shown high activity against anaerobic bacteria with an MIC90 of ≤ 0.5 mg/L.[15][16]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 2. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. testing.com [testing.com]
- 7. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. idexx.dk [idexx.dk]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. Optimizing therapy with antibacterial agents: use of pharmacokinetic-pharmacodynamic principles in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The Optimal Effective Concentration Combination (OPECC) as a Novel Method for Evaluating the Effects of Binary Application of Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Faropenem, a new oral penem: antibacterial activity against selected anaerobic and fastidious periodontal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting Farobin A solubility issues in media
Welcome to the technical support center for Farobin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in experimental media.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed after adding this compound to my cell culture media.
This is a common issue encountered with compounds that have low aqueous solubility. The following steps will guide you through troubleshooting this problem.
Step 1: Initial Checks
-
Stock Solution: Ensure your this compound stock solution is completely dissolved and free of any visible particulates. If you are using a solvent like DMSO, make sure you have not exceeded its solubility limit in the stock solution itself.
-
Final Concentration: Verify the final concentration of this compound in your media. It is possible that the desired concentration exceeds its solubility limit in the aqueous environment of the cell culture media.
-
Solvent Concentration: Check the final concentration of the solvent (e.g., DMSO) in your media. High concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Step 2: Optimizing the Dissolution Process
If the initial checks do not resolve the issue, you may need to optimize the procedure for adding this compound to the media.
-
Method of Addition: Instead of adding the this compound stock solution directly to the bulk media, try adding it dropwise while gently vortexing or swirling the media. This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Media: Gently warming the media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the media, as this can degrade sensitive components.
Step 3: Modifying the Formulation
If the above steps are unsuccessful, you may need to consider reformulating your this compound solution.
-
Co-solvents: For in vivo or some in vitro applications, the use of co-solvents may be necessary. Based on general practices for poorly soluble compounds, consider using excipients such as PEG400, Carboxymethyl cellulose, or Tween 80.[1] It is crucial to test the compatibility and potential toxicity of any new excipient in your specific experimental system.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can try adjusting the pH of your media slightly, but be mindful of the optimal pH range for your cells. Any pH adjustments should be done carefully and validated for cell health and experimental integrity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: A flowchart for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most research applications, DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds.[1] It is important to first test the solubility of this compound in DMSO to determine the maximum stock concentration you can achieve without precipitation. For in vivo studies, other formulations involving solvents like PEG400 or suspending agents like Carboxymethyl cellulose may be more appropriate.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5% (v/v). However, the tolerance to DMSO can vary between cell lines, so it is best to determine the optimal concentration for your specific cells by running a vehicle control experiment.
Q3: Can I sonicate or heat the media to dissolve precipitated this compound?
A3: While brief warming to 37°C can be helpful, excessive heating or sonication of cell culture media is not recommended.[2] This can lead to the degradation of essential media components like vitamins, amino acids, and growth factors, which could negatively impact your experimental results.
Q4: How can I determine the solubility of this compound in my specific media?
A4: You can perform a solubility assessment experiment. This typically involves preparing a series of dilutions of your this compound stock solution in your media and observing for any precipitation. A more quantitative method involves measuring the turbidity of the solutions using a spectrophotometer.[2]
Quantitative Data
The following table provides illustrative solubility data for this compound in common solvents. Please note that these are example values and actual solubility should be determined experimentally.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| Ethanol | 25 | ~10 |
| PBS (pH 7.4) | 25 | < 0.1 |
| Cell Culture Media + 10% FBS | 37 | ~0.05 |
Experimental Protocols
Protocol: Determining the Solubility of this compound in Cell Culture Media
Objective: To determine the approximate solubility limit of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (or other appropriate organic solvent)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, 50 mg/mL. Ensure it is fully dissolved.
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in DMSO. This will create a range of concentrations to test.
-
Add a small, fixed volume of each this compound dilution to a corresponding tube containing the cell culture medium. For example, add 2 µL of each DMSO stock dilution to 198 µL of media to achieve a 1:100 dilution and keep the final DMSO concentration at 1%.
-
Mix the solutions thoroughly by gentle vortexing.
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
(Optional - Quantitative Measurement) Measure the absorbance (turbidity) of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering.[2]
-
The highest concentration that remains clear (or has a turbidity reading similar to the vehicle control) is the approximate solubility limit of this compound in that medium.
This compound Signaling Pathway (Hypothetical)
While the specific signaling pathway of this compound is not detailed in the provided search results, many bioactive compounds exert their effects by modulating intracellular signaling cascades. The following diagram illustrates a hypothetical pathway where a compound like this compound could inhibit a pro-inflammatory response.
Caption: A hypothetical signaling pathway for this compound's anti-inflammatory action.
References
Farobin A experimental variability and reproducibility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Farobin A in their experiments. It is designed to help address issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during experiments with this compound.
Question 1: We are observing high variability in our IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo) between experiments. What are the potential causes?
Answer: High variability in cell viability assay results is a common issue. Several factors related to the compound, cell culture, and assay procedure can contribute to this. Consider the following:
-
Compound Handling: this compound is light-sensitive and its potency can decrease with improper storage. Ensure the compound is stored protected from light and aliquot it upon receipt to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent initial cell seeding density is a major source of variability. Ensure cells are evenly suspended before plating and that confluency is optimal and consistent at the time of treatment.[1]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. If possible, conduct experiments in reduced-serum media or perform a serum-concentration titration to assess its impact.
-
-
Assay Protocol:
-
Treatment Duration: The timing of drug addition and the total incubation time should be kept consistent across all experiments.[2]
-
Reagent Interaction: Ensure that the solvent used for this compound (e.g., DMSO) does not exceed a final concentration that is toxic to the cells. Run a vehicle-only control to confirm.
-
Question 2: Our Western blot results show inconsistent or no inhibition of phosphorylated ERK (p-ERK) after this compound treatment, even at concentrations that reduce cell viability. How can we troubleshoot this?
Answer: This discrepancy can arise from issues in sample preparation, the blotting procedure, or the timing of the experiment.
-
Sample Preparation is Critical: The phosphorylation state of proteins is transient.
-
Use Phosphatase Inhibitors: Immediately after cell harvesting, use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation of ERK.[3]
-
Work Quickly and on Ice: Keep all samples and buffers chilled to minimize enzymatic activity that could dephosphorylate your target protein.
-
-
Western Blot Protocol Optimization:
-
Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise and interfere with the detection of phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[3][4]
-
Buffer Choice: Use Tris-based buffers (TBS/TBST) instead of phosphate-based buffers (PBS/PBST). Phosphate ions can compete with the phospho-specific antibody, leading to a weaker signal.[5]
-
Antibody Specificity: Ensure your primary antibody is specific for phosphorylated ERK and validated for your application.[4][5]
-
-
Experimental Timing: The inhibition of p-ERK may be an early event that occurs before the onset of cell death. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal time point for observing maximum p-ERK inhibition.
Question 3: The IC50 value of this compound from our in vitro kinase assay is much lower than the EC50 value from our cellular assays. Why is there a discrepancy?
Answer: A significant difference between biochemical potency (IC50) and cellular potency (EC50) is common for kinase inhibitors and can be explained by several factors:
-
Cellular Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration applied externally.
-
High Intracellular ATP: this compound is an ATP-competitive inhibitor. The concentration of ATP in a living cell (1-10 mM) is much higher than that typically used in in vitro kinase assays (often at or below the Km for ATP). This high level of the natural competitor (ATP) means a higher concentration of this compound is required to achieve the same level of target inhibition in a cellular context.[6][7]
-
Plasma Protein Binding: As mentioned, components in the cell culture medium can bind to this compound, reducing its bioavailability.[1]
-
Efflux Pumps: Cancer cells can express drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm, lowering its effective intracellular concentration.
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation experiments. Significant deviation from these values may indicate an issue with experimental setup or reagents.
Table 1: this compound - Representative IC50 Values in Cancer Cell Lines (72h MTT Assay)
| Cell Line | Cancer Type | Seeding Density (cells/well) | Serum Conc. | IC50 (µM) | Standard Deviation (µM) |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | 5,000 | 10% FBS | 2.5 | ± 0.4 |
| A549 | Lung Cancer | 8,000 | 10% FBS | 10.8 | ± 1.9 |
| MCF-7 | Breast Cancer | 6,000 | 10% FBS | 1.2 | ± 0.2 |
| MCF-7 | Breast Cancer | 6,000 | 2% FBS | 0.4 | ± 0.1 |
Table 2: Western Blot Troubleshooting Guide for p-ERK Inhibition
| Issue Observed | Potential Cause | Recommended Action |
|---|---|---|
| No p-ERK signal in any lane (including positive control) | Inactive p-ERK antibody; Incorrect secondary antibody; Inactive HRP substrate. | Verify antibody datasheet for storage and dilution. Use a fresh aliquot of secondary antibody and HRP substrate. |
| p-ERK signal present, but no change with this compound | Sub-optimal treatment time; Inactive compound; Lysis buffer lacks phosphatase inhibitors.[8] | Perform a time-course experiment. Use a fresh aliquot of this compound. Remake lysis buffer with fresh phosphatase inhibitors. |
| High background across the membrane | Insufficient washing; Blocking agent is inappropriate (milk).[4] | Increase the number and duration of TBST washes. Switch to 5% BSA in TBST for blocking and antibody dilutions. |
| Weak signal for p-ERK and Total ERK | Insufficient protein loaded; Low target expression in cell line.[8] | Load more protein (20-30 µg).[8] Confirm target expression levels in your cell line via literature or proteomics data. |
Experimental Protocols
Protocol 1: Cell Viability Measurement by MTT Assay
-
Cell Plating: Suspend cells to a uniform density and seed into a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Treatment & Lysis: Plate cells and treat with this compound and controls for the optimized time period. Wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Scrape the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To detect total ERK, strip the membrane using a mild stripping buffer, block again, and re-probe with an anti-total ERK antibody following steps 7-10.
Protocol 3: In Vitro Kinase Assay (Generic ATP-Competitive Format)
-
Reaction Setup: In a 96-well plate, add kinase buffer, purified FaroK enzyme, and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Add a mixture of the kinase substrate (e.g., a generic peptide like Myelin Basic Protein) and ATP. The ATP concentration should ideally be at its Km value for the enzyme to accurately determine the IC50.[6]
-
Incubation: Allow the reaction to proceed at 30°C for a pre-determined time within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control for each this compound concentration. Plot the results to determine the IC50 value.
Diagrams and Workflows
Caption: Signaling pathway showing this compound inhibiting FaroK, an upstream activator of the MAPK/ERK cascade.
Caption: Experimental workflow for troubleshooting inconsistent Western blot results for p-ERK.
Caption: Logical flowchart for investigating sources of variability in cell viability IC50 values.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Farobin A Resistance
Introduction: Farobin A is a next-generation β-lactam antibiotic designed to target penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). However, as with any antimicrobial agent, the emergence of resistance is a critical challenge. Bacteria can develop resistance through various mechanisms, including mutations in the drug's target, increased drug efflux, or enzymatic inactivation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing this compound resistance in bacterial strains.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems that may arise during laboratory investigations of this compound resistance.
Q1: My MIC (Minimum Inhibitory Concentration) assays are showing unexpectedly high resistance to this compound in previously susceptible strains. What are the initial steps to validate this observation?
A1: It is crucial to first rule out experimental error before investigating biological resistance.
-
Verify Reagent Integrity: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can lead to inaccurate MIC values.
-
Check Bacterial Culture: Ensure the purity of your bacterial culture. Contamination with a different, more resistant species can skew results. Perform a Gram stain and re-streak on selective agar to confirm the identity of the isolate.
-
Standardize Inoculum: The density of the bacterial inoculum is a critical parameter in MIC testing.[4] Use a spectrophotometer or McFarland standards to ensure a consistent and correct starting concentration of bacteria.
-
Review Protocol: Double-check all steps of your MIC protocol against established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[5] Factors like incubation time, temperature, and cation concentration in the media can significantly impact results.
Q2: I have confirmed true biological resistance. How do I begin to identify the underlying mechanism?
A2: A systematic approach is necessary to pinpoint the resistance mechanism. The following workflow can guide your investigation.
Caption: Workflow for Investigating this compound Resistance Mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: Based on its mechanism as a β-lactam antibiotic targeting PBPs, the most likely resistance mechanisms are:
-
Target Site Modification: Point mutations in the genes encoding PBPs (e.g., pbp2a) can alter the binding site of this compound, reducing its efficacy. This is a common resistance strategy for bacteria against β-lactam antibiotics.[2][3]
-
Active Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target PBP.[1][6]
-
Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound renders the drug inactive.[2]
Q2: Can resistance to other β-lactam antibiotics confer cross-resistance to this compound?
A2: Yes, cross-resistance is a significant concern. Strains that have developed resistance to carbapenems or other advanced cephalosporins may exhibit reduced susceptibility to this compound.[7][8] This is often due to shared resistance mechanisms, such as the expression of broad-spectrum β-lactamases (e.g., carbapenemases) or mutations in PBPs that affect the binding of multiple β-lactam drugs.
Q3: What strategies can be employed in the lab to overcome or bypass this compound resistance?
A3: Several strategies can be explored:
-
Combination Therapy: Combining this compound with a β-lactamase inhibitor (e.g., clavulanic acid) can restore its activity against strains producing β-lactamase enzymes.[9]
-
Efflux Pump Inhibitors (EPIs): Using a known EPI, such as verapamil or reserpine, in conjunction with this compound can overcome resistance mediated by efflux pumps.[9] This approach can re-sensitize resistant bacteria.
-
Alternative Drug Targets: If resistance is due to target site modification, investigating agents with different mechanisms of action is a necessary alternative strategy.
Caption: this compound Mechanism of Action and Resistance Pathways.
Data Presentation
Table 1: Hypothetical MIC Values for S. aureus Strains
This table illustrates a typical scenario of acquired resistance to this compound and the effect of combination therapy.
| Strain ID | Description | This compound MIC (µg/mL) | This compound + EPI* MIC (µg/mL) | This compound + BLI** MIC (µg/mL) |
| SA-01 | Susceptible Parent | 0.5 | 0.5 | 0.5 |
| SA-02 | Resistant (Efflux) | 16 | 1 | 16 |
| SA-03 | Resistant (β-Lactamase) | >64 | >64 | 2 |
| SA-04 | Resistant (PBP Mutation) | 32 | 32 | 32 |
*EPI: Efflux Pump Inhibitor (e.g., 20 µg/mL reserpine) **BLI: β-Lactamase Inhibitor (e.g., 4 µg/mL clavulanic acid)
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is used to determine the minimum inhibitory concentration of this compound against a bacterial strain.[10][11]
-
Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Standardization: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a total volume of 100 µL. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
This assay determines if resistance is mediated by efflux pumps.
-
Perform MIC Assay: Set up two parallel MIC assays as described in Protocol 1.
-
Add Inhibitor: In the second set of plates, add a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., reserpine at 20 µg/mL) to every well, including the growth control.
-
Incubation and Reading: Incubate and read both sets of plates as previously described.
-
Interpretation: A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and overcoming antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in faropenem use – a hidden risk to the effectiveness of antibiotics of last resort – 2016 – ReAct [reactgroup.org]
- 8. [PDF] Faropenem resistance causes in vitro cross resistance to carbapenems in ESBL- producing Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 9. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Farobin A interference with common assay reagents
Welcome to the technical support center for Farobin A. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential interferences of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel synthetic small molecule currently under investigation for its therapeutic potential. Its primary mechanism of action is believed to be the potent and selective inhibition of the XYZ signaling pathway, which is implicated in inflammatory responses.
Q2: My results with this compound are inconsistent in cell-based assays. What could be the cause?
Inconsistencies in cell-based assays can arise from several factors. Common causes include variability in cell passage number, seeding density, and incubation times. Additionally, the final concentration of the solvent used to dissolve this compound (e.g., DMSO) can impact cell health and assay performance. It is also crucial to ensure the stability of this compound in your specific cell culture medium over the course of the experiment.
Q3: I am observing a decrease in signal in my fluorescence-based assay when using this compound. Is this expected?
A decrease in signal in a fluorescence-based assay could be due to genuine biological activity (e.g., inhibition of a target). However, it is also possible that this compound itself is interfering with the assay. This can occur through several mechanisms, including quenching of the fluorescent signal, inhibition of the reporter enzyme (e.g., luciferase), or precipitation of the compound at the tested concentrations, which can scatter light. It is recommended to run appropriate controls to rule out assay artifacts.
Q4: How can I test if this compound is directly interfering with my assay reagents?
To test for direct interference, you can perform a cell-free version of your assay. For example, in an enzymatic assay, combine this compound with the enzyme and substrate in the assay buffer without cells. If you still observe a change in signal, it is likely due to direct interference with the assay components. For fluorescence-based assays, you can measure the fluorescence of the dye or substrate in the presence and absence of this compound.
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is advisable to prepare them fresh for each experiment, as the stability in aqueous buffers may be limited.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance Readings in ELISA
Possible Cause: this compound may be precipitating in the assay buffer, leading to light scattering and artificially high absorbance readings.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the wells of your ELISA plate after adding this compound. Look for any cloudiness or precipitate.
-
Solubility Check: Determine the solubility of this compound in your specific ELISA buffer at the concentrations being tested. You can do this by preparing serial dilutions of this compound in the buffer and measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in absorbance suggests precipitation.
-
Assay Blank: Run a control plate with only assay buffer and this compound (no analyte or antibodies). If you observe high absorbance, this confirms interference from the compound.
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is consistent across all wells and is below the tolerance level for your assay (typically <0.5%).
Issue 2: Loss of Signal in a Chemiluminescence-Based Reporter Assay
Possible Cause: this compound may be inhibiting the luciferase enzyme or quenching the luminescent signal.
Troubleshooting Steps:
-
Luciferase Inhibition Control: Perform a cell-free luciferase assay. Add a known amount of purified luciferase and its substrate to wells containing different concentrations of this compound. A dose-dependent decrease in luminescence indicates direct inhibition of the enzyme.
-
Signal Quenching Assessment: In a separate experiment, generate a luminescent signal using the assay reagents and then add this compound. An immediate drop in signal suggests quenching.
-
Alternative Reporter: If possible, use a different type of reporter system (e.g., a fluorescent protein) to confirm the biological effect of this compound.
Data Summaries
Table 1: Effect of this compound on Luciferase Activity (Cell-Free)
| This compound Concentration (µM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0% |
| 1 | 1,450,000 | 3.3% |
| 5 | 1,300,000 | 13.3% |
| 10 | 950,000 | 36.7% |
| 25 | 400,000 | 73.3% |
| 50 | 150,000 | 90.0% |
Table 2: Solubility of this compound in PBS at Room Temperature
| This compound Concentration (µM) | Absorbance at 600 nm | Observation |
| 1 | 0.002 | Soluble |
| 5 | 0.003 | Soluble |
| 10 | 0.005 | Soluble |
| 25 | 0.089 | Slight Precipitation |
| 50 | 0.254 | Significant Precipitation |
Experimental Protocols
Protocol: Assessing this compound Interference with a Luciferase Assay
Objective: To determine if this compound directly inhibits the activity of firefly luciferase.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Purified firefly luciferase enzyme
-
Luciferase assay substrate (e.g., luciferin)
-
Luciferase assay buffer
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in luciferase assay buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Add Luciferase: To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control. Then, add 25 µL of a solution containing purified firefly luciferase.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for any potential interaction between this compound and the enzyme.
-
Initiate Reaction: Add 25 µL of the luciferase assay substrate to each well to start the chemiluminescent reaction.
-
Measure Luminescence: Immediately place the plate in a luminometer and measure the relative light units (RLU) for each well.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (RLU_sample / RLU_vehicle)).
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
how to prevent degradation of Farobin A during storage
Technical Support Center: Farobin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
Question: I observed a decrease in the activity of my this compound sample. What could be the cause?
Answer: A decrease in the activity of this compound can be attributed to several factors related to its storage and handling. The primary causes of degradation are improper storage temperature, repeated freeze-thaw cycles, and exposure to light. This compound is a natural monoterpenoid and, like many complex organic molecules, is sensitive to environmental conditions.
To troubleshoot this issue, please refer to the following workflow:
Question: My this compound solution appears cloudy or has visible precipitates. Is it still usable?
Answer: Cloudiness or precipitation in your this compound solution can indicate several issues, including degradation, microbial contamination, or exceeding the compound's solubility limit in the chosen solvent. It is not recommended to use a solution that has changed in appearance.
-
Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation.
-
Solubility: Ensure that the concentration of this compound in your stock solution does not exceed its solubility in the solvent used. For most applications, DMSO is a suitable solvent for creating stock solutions.[1]
-
Contamination: If the solution was not prepared under sterile conditions, microbial growth could cause cloudiness.
If you observe these changes, it is best to discard the solution and prepare a fresh one from a new stock.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder.[1] The recommended storage conditions are detailed in the table below. When stored as a powder, this compound is stable for up to 3 years at -20°C.[1]
How should I store this compound once it is dissolved in a solvent?
Once dissolved, this compound solutions are less stable than the powder form. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, many complex natural products are sensitive to light. As a precautionary measure, it is recommended to store both the powder and solutions of this compound protected from light. Use amber-colored vials or wrap standard vials in aluminum foil.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected shelf life for this compound in both powder and solvent forms.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Objective: To quantify the degradation of this compound over time at various temperatures.
Materials:
-
This compound (powder)
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in HPLC-grade DMSO to a final concentration of 10 mg/mL in a volumetric flask. Mix thoroughly until fully dissolved.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber HPLC vials, with each vial containing 100 µL.
-
Prepare multiple sets of aliquots for each storage condition to be tested (e.g., 4°C, room temperature, -20°C).
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take one aliquot and prepare it for HPLC analysis. This will serve as the baseline (100% purity).
-
Dilute the 100 µL aliquot with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate this compound from its potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by a UV scan of this compound (typically between 200-400 nm).
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound at T0.
-
At specified time points (e.g., 1, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described above.
-
Calculate the percentage of remaining this compound at each time point relative to the T0 sample. The formula is: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
The following diagram illustrates the experimental workflow for the stability assessment:
References
Technical Support Center: Farobin A (Faropenem)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Farobin A (Faropenem).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is understood to be Faropenem, a broad-spectrum, orally active beta-lactam antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell death.[3][4]
Q2: What is the optimal pH for the activity and stability of Faropenem?
The optimal pH for Faropenem activity is a critical factor for consideration in experimental design. While a definitive single optimal pH for activity is not definitively established in the provided literature, the stability of beta-lactam antibiotics is known to be pH-dependent. Generally, beta-lactams exhibit maximal stability in a slightly acidic to neutral environment. For Faropenem specifically, its stability has been noted at various pH levels, suggesting that the optimal pH for an experiment will depend on the specific assay conditions and bacterial species.
Q3: How should I prepare a stock solution of Faropenem?
Faropenem sodium salt hydrate is soluble in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5] It is recommended to prepare fresh aqueous solutions daily.[5] For organic solvents, Faropenem is soluble in DMSO.[5] When preparing stock solutions, it is crucial to ensure the final concentration of the organic solvent is minimal in the experimental setup, as it may have physiological effects.
Q4: Can Faropenem be used against beta-lactamase-producing bacteria?
Faropenem has demonstrated stability against many common beta-lactamases, which are enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[6] This stability makes it a potentially effective agent against certain beta-lactam-resistant strains. However, its efficacy can be affected by specific types of beta-lactamases, such as some metallo-beta-lactamases.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected Faropenem activity in my assay.
-
Potential Cause 1: Suboptimal pH of the medium.
-
Solution: The pH of your experimental medium can significantly impact the stability and activity of Faropenem. Beta-lactam antibiotics can degrade at acidic or alkaline pH.[7][8] It is crucial to measure and adjust the pH of your medium to be within the optimal range for your specific bacterial strain and assay, which is typically between pH 6.0 and 7.5 for many bacteria.[9] Refer to the detailed protocol below for determining the optimal pH.
-
-
Potential Cause 2: Degradation of Faropenem.
-
Solution: Faropenem, like other beta-lactams, can be susceptible to hydrolysis.[8] Always prepare fresh stock solutions and add Faropenem to your experimental medium shortly before starting your experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Potential Cause 3: Presence of interfering substances.
-
Solution: Components in your culture medium or sample preparation could interfere with the assay. For instance, high concentrations of certain salts or proteins might affect the activity of the antibiotic. If possible, perform a pilot experiment with a simplified buffer system to confirm Faropenem's activity before moving to a more complex medium.
-
Issue 2: No observable antibacterial activity.
-
Potential Cause 1: Bacterial resistance.
-
Solution: The bacterial strain you are using may be resistant to Faropenem. This could be due to the production of specific beta-lactamases, altered penicillin-binding proteins, or other resistance mechanisms.[3] Confirm the susceptibility of your bacterial strain using a standard antimicrobial susceptibility test (AST) method, such as broth microdilution or disk diffusion.
-
-
Potential Cause 2: Incorrect concentration of Faropenem.
-
Solution: Double-check your calculations for the preparation of stock and working solutions. Ensure that the final concentration of Faropenem in your assay is appropriate for the expected Minimum Inhibitory Concentration (MIC) of your target bacterium.
-
Quantitative Data Summary
The following table summarizes the stability and activity of Faropenem at different pH conditions as reported in the literature.
| pH | Buffer/Medium | Observation | Reference |
| 1.2 | Simulated Gastric Fluid | Approximately 70% of Faropenem remained after 60 minutes. | [10] |
| 3.5 | 10mM Ammonium Formate Buffer | Used as a mobile phase for RP-UPLC analysis of Faropenem. | [2] |
| 6.0 | Aqueous Solution | Slow hydrolysis observed. | [10] |
| 7.2 | PBS | Solubility of approximately 10 mg/mL. | [5] |
| 7.4 | Aqueous Solution | Slow hydrolysis, with 10-13% of a prodrug form hydrolyzing in 2 hours. | [10] |
Experimental Protocols
Protocol for Determining the Optimal pH for Faropenem Activity
This protocol outlines a method to determine the optimal pH for Faropenem activity against a specific bacterial strain using a broth microdilution assay.
Materials:
-
Faropenem powder
-
Sterile, purified water or appropriate solvent for stock solution
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
A series of sterile buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.5, 8.0)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism in the logarithmic growth phase
-
Spectrophotometer or microplate reader
Methodology:
-
Preparation of pH-Adjusted Media:
-
Prepare aliquots of the bacterial growth medium (e.g., MHB).
-
Adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0) using the prepared sterile buffers. Ensure the final buffer concentration does not inhibit bacterial growth.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of Faropenem Serial Dilutions:
-
Prepare a stock solution of Faropenem in a suitable solvent.
-
For each pH-adjusted medium, perform a two-fold serial dilution of Faropenem in a 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Dilute the logarithmic phase bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in each of the pH-adjusted media.
-
Add the standardized bacterial inoculum to each well of the 96-well plates containing the Faropenem dilutions.
-
Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only) for each pH value.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, determine the MIC for each pH value. The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.
-
The optimal pH for Faropenem activity against the tested strain is the pH at which the lowest MIC is observed.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Farobin A experiments
Disclaimer: The information provided in this technical support center is for research purposes only. "Farobin A" is addressed here under the assumption that it is analogous to Faropenem, a beta-lactam antibiotic. All experimental data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3][4] This binding inactivates the enzymes, preventing the cross-linking of peptidoglycan chains, which ultimately weakens the cell wall and leads to bacterial cell lysis, particularly in actively dividing bacteria.[3]
Q2: How should this compound be stored for optimal stability?
This compound, like many beta-lactam antibiotics, is susceptible to degradation, particularly in aqueous solutions.[5][6] For long-term storage, it is recommended to store the compound as a dry powder at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4]
Q3: What are the known resistance mechanisms to this compound?
The primary mechanism of resistance to this compound and other beta-lactam antibiotics is the production of beta-lactamase enzymes.[7][8] These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[7] Other resistance mechanisms can include alterations in the target PBPs, reducing the binding affinity of the drug, or changes in the bacterial outer membrane that limit drug permeability.[7]
Troubleshooting Inconsistent Experimental Results
This section addresses common issues encountered during in vitro experiments with this compound, focusing on inconsistent results in antibiotic susceptibility testing.
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Q: We are observing significant well-to-well and day-to-day variability in our MIC assays with this compound against the same bacterial strain. What are the potential causes and solutions?
A: High variability in MIC assays is a common issue that can stem from several factors, ranging from reagent preparation to procedural inconsistencies. Below are the most frequent causes and recommended troubleshooting steps.
Potential Causes & Solutions:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC results. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation (e.g., using a McFarland standard or spectrophotometric methods to adjust bacterial density). Ensure the bacterial culture is in the logarithmic growth phase.
-
-
Compound Stability and Handling: this compound is susceptible to degradation in aqueous media.[5][6] If stock solutions are improperly stored or if working solutions are prepared too far in advance, the effective concentration of the active compound can decrease.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. Perform a serial dilution of the compound immediately before adding the bacterial inoculum.
-
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels for certain bacteria) can affect the bacterial growth rate and, consequently, the MIC value.
-
Solution: Ensure that incubators are properly calibrated and maintain consistent temperature and atmospheric conditions. Standardize the incubation time for all assays as per your established protocol.
-
-
Pipetting and Operator Error: Minor inconsistencies in pipetting volumes during serial dilutions or when adding the inoculum can lead to significant variations in the final results.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each dilution step to avoid carryover. Standardize the mixing technique for each well.
-
Hypothetical Data: Inconsistent MIC Values for E. coli ATCC 25922
| Experiment Run | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| Day 1 | 2 | 8 | 4 | 4.67 | 3.06 |
| Day 2 | 1 | 2 | 1 | 1.33 | 0.58 |
| Day 3 | 4 | 4 | 8 | 5.33 | 2.31 |
Table 1: Example of inconsistent MIC data across three separate experimental runs. The high standard deviation on Day 1 and Day 3, along with the significant variation in the mean MIC between days, indicates a potential issue with experimental consistency.
Problem 2: this compound Appears Less Potent Than Expected
Q: Our observed MIC values for this compound are consistently higher than those reported in the literature for our test strain. What could be the reason for this discrepancy?
A: Observing lower-than-expected potency can be alarming, but it is often traceable to specific experimental factors or the characteristics of the bacterial strain being used.
Potential Causes & Solutions:
-
Bacterial Resistance: The most common reason for unexpectedly high MICs is the presence of resistance mechanisms. Your bacterial strain may be producing beta-lactamase enzymes that degrade this compound.
-
Compound Degradation: As mentioned previously, the stability of this compound is critical. If the compound has degraded due to improper storage or handling, its effective concentration will be lower, leading to higher apparent MICs.[5][6]
-
Solution: Verify the integrity of your this compound stock. If possible, use a new, validated batch of the compound. Always prepare fresh dilutions for each experiment.
-
-
Media Composition: The components of the culture medium can sometimes interfere with the activity of an antibiotic.
-
Solution: Ensure you are using the recommended medium for antibiotic susceptibility testing (e.g., Mueller-Hinton Broth). Check for any batch-to-batch variability in your media.
-
-
Incorrect MIC Interpretation: Ensure that the MIC is being read correctly. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacterium.[10][11]
-
Solution: Use a control plate with no antibiotic to ensure robust bacterial growth. A microplate reader can provide more objective growth assessment compared to visual inspection.
-
Hypothetical Data: Observed vs. Expected MIC Values
| Bacterial Strain | Expected MIC (µg/mL) | Observed MIC (µg/mL) | Beta-Lactamase Test |
| S. aureus ATCC 29213 | 0.5 - 2 | 32 | Positive |
| E. coli ATCC 25922 | 1 - 4 | 64 | Positive |
| P. aeruginosa ATCC 27853 | >128 (intrinsic resistance) | >128 | Not Applicable |
Table 2: Comparison of expected MIC values with hypothetical observed results. The significantly higher observed MICs for S. aureus and E. coli, correlated with a positive beta-lactamase test, suggest enzymatic degradation of this compound as the likely cause of the discrepancy.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
McFarland 0.5 turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will leave you with 100 µL in each well.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and dilute the compound by another factor of 2, achieving the final desired concentrations. b. Include a positive control well (inoculum in CAMHB, no drug) and a negative control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).
Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)
This is a rapid colorimetric assay to detect the presence of beta-lactamase enzymes.
Materials:
-
Nitrocefin stock solution
-
Bacterial culture or lysate
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plate
Procedure:
-
Prepare a dense suspension of the test bacteria in phosphate buffer.
-
Add 100 µL of the bacterial suspension to a well in the microtiter plate.
-
Add a small volume of the nitrocefin solution to the well.
-
Observe for a color change. A rapid change from yellow to red indicates the hydrolysis of nitrocefin and a positive result for beta-lactamase activity.
Visualizations
Caption: Mechanism of action of this compound in bacterial cell wall synthesis.
Caption: A workflow for troubleshooting inconsistent MIC assay results.
Caption: Interacting factors that can influence experimental outcomes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-lactamase stability of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 9. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 10. dickwhitereferrals.com [dickwhitereferrals.com]
- 11. idexx.dk [idexx.dk]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Faropenem and Chlorhexidine
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial infections, the evaluation of various antimicrobial agents is crucial for advancing research and clinical practice. This guide provides a detailed, objective comparison of the antibacterial activity of Faropenem, a beta-lactam antibiotic, and Chlorhexidine, a broad-spectrum antiseptic. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data to delineate the performance of these two compounds against key bacterial pathogens.
Introduction to the Compounds
Faropenem is a broad-spectrum oral antibiotic belonging to the penem class of beta-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis and death.
Chlorhexidine is a cationic biguanide antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, yeasts, and some viruses. Its bactericidal effect is a result of the binding of the positively charged chlorhexidine molecule to the negatively charged bacterial cell wall. At lower concentrations, it has a bacteriostatic effect, while at higher concentrations, it causes disruption of the cell membrane, leading to cell death.
Quantitative Comparison of Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of Faropenem and Chlorhexidine against three clinically significant bacteria: Staphylococcus aureus (a Gram-positive coccus), Escherichia coli (a Gram-negative rod), and Pseudomonas aeruginosa (a Gram-negative rod known for its intrinsic resistance). The data, compiled from various studies, includes Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal Concentration (MBC) and Zone of Inhibition data.
Table 1: Antibacterial Activity Against Staphylococcus aureus
| Parameter | Faropenem | Chlorhexidine | References |
| MIC (mg/L) | 0.125 (for MSSA) | 0.25 - 16 | [1][2][3] |
| MBC (mg/L) | Data not consistently available | 3-fold higher than MIC for some strains | [4] |
| Zone of Inhibition (mm) | Data not consistently available | 24 (for 0.2% solution) | [5] |
Table 2: Antibacterial Activity Against Escherichia coli
| Parameter | Faropenem | Chlorhexidine | References |
| MIC (mg/L) | 0.5 - 1 | 2 - 16 | [2][6] |
| MBC (mg/L) | Close to MIC | Data not consistently available | [7][8] |
| Zone of Inhibition (mm) | 6 | Data not consistently available | [9] |
Table 3: Antibacterial Activity Against Pseudomonas aeruginosa
| Parameter | Faropenem | Chlorhexidine | References |
| MIC (mg/L) | >128 | 16 - 32 | [2][10] |
| MBC (mg/L) | Data not consistently available | Data not consistently available | |
| Zone of Inhibition (mm) | Data not consistently available | Data not consistently available |
Signaling Pathways and Mechanisms of Action
The antibacterial mechanisms of Faropenem and Chlorhexidine target different cellular components, as illustrated in the diagrams below.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Bactericial activity of chlorhexidine gluconate against recent clinical isolates of various bacterial species in Japan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Herbal and Chlorhexidine Mouthrinse against Staphylococcus aureus - An in vitro Microbiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessment of urinary pharmacokinetic and pharmacodynamic profiles of faropenem against extended-spectrum β-lactamase-producing Escherichia coli with canine ex vivo modelling: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Exposure to Chlorhexidine Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of Fisetin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent antioxidant compounds, the flavonoid Fisetin has emerged as a subject of significant interest. This guide provides a comprehensive cross-validation of Fisetin's antioxidant properties, offering an objective comparison with the well-established antioxidants, Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol). The information presented herein is supported by experimental data from established in vitro antioxidant assays, providing a valuable resource for researchers and professionals in the field of drug development and oxidative stress-related research.
Comparative Antioxidant Activity
The antioxidant capacity of Fisetin, Vitamin C, and Vitamin E has been evaluated using three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values for DPPH and ABTS assays and as Trolox equivalents for the ORAC assay, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity, while higher ORAC values signify greater antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| Fisetin | ~10-20 | ~5-15 | ~4,000-6,000 |
| Vitamin C (Ascorbic Acid) | ~20-30 | ~10-20 | ~2,000-3,000 |
| Vitamin E (α-Tocopherol) | ~40-60 | ~25-40 | ~1,000-1,500 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data has been compiled from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (Fisetin, Vitamin C, Vitamin E)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of the test compound in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound in a 96-well plate or cuvette.
-
A control containing the solvent and DPPH solution is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[3]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (Fisetin, Vitamin C, Vitamin E)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
A control containing the solvent and ABTS•+ solution is also prepared.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]
-
The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned in the DPPH assay section.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[5][6]
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (a water-soluble analog of Vitamin E) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (Fisetin, Vitamin C, Vitamin E)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of fluorescein and a working solution in phosphate buffer.
-
Prepare a series of dilutions of the Trolox standard and the test compounds.
-
In a 96-well black microplate, add the fluorescein working solution to all wells.
-
Add the blank (phosphate buffer), Trolox standards, and test compound dilutions to their respective wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[6]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately start monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[6]
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
The ORAC value of the test compound is calculated from the standard curve and expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).[7]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Fisetin, like many other flavonoids, is known to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Antimicrobial Compounds Against Streptococcus sobrinus
A comprehensive guide for researchers on the efficacy of various antimicrobial agents against the cariogenic bacterium Streptococcus sobrinus.
Introduction
Streptococcus sobrinus is a key etiological agent in the development of dental caries, a prevalent oral health issue worldwide. This bacterium contributes to the formation of dental plaque and produces acids that demineralize tooth enamel. Consequently, the identification and evaluation of effective antimicrobial agents against S. sobrinus are of significant interest in the development of novel therapeutics for oral health. This guide provides a comparative analysis of the in vitro efficacy of several compounds against S. sobrinus, based on available experimental data. While the initial query included "Farobin A," a thorough search of the scientific literature did not yield any data for a compound by this name. Therefore, this guide focuses on other documented antimicrobial agents.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various compounds against Streptococcus sobrinus. These values are critical indicators of a compound's antimicrobial potency.
| Compound/Extract | MIC (µg/mL) | MBC (µg/mL) | Notes |
| Rhinacanthin-C | 2 µM | 4 µM | Exhibited strong inhibitory and bactericidal effects.[1] |
| Chlorhexidine (CHX) | ≥ 1.25 µM | - | Completely inhibited growth at concentrations of 1.25 µM and higher.[2] |
| Pomegranate Peel Extract | 10 | 15 | Showed inhibitory effects on the proliferation of cariogenic bacteria.[3] |
| Pomegranate Juice | 25 | 40 | Demonstrated inhibitory effects against Streptococcus mutans, a related cariogenic species.[3] |
| Liamocins | 100 | - | Inhibited planktonic cultures of S. sobrinus.[4] Also showed 100% biofilm inhibition at 500 µg/mL.[4] |
| Chitosan | 625 | - | MIC value determined for S. sobrinus.[5] |
| Taxifolin and Flavanonol Rhamnosides | 9,300 - 42,700 | - | Depressed the growth of S. sobrinus over this concentration range. |
| Xanthorrhizol | 4,000 | - | Strongly inhibited the growth of S. sobrinus. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for the interpretation and replication of findings.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are typically determined using a broth microdilution method.
-
Streptococcus sobrinus Culture Preparation: S. sobrinus is cultured in an appropriate broth medium (e.g., Brain Heart Infusion broth) and incubated under conditions suitable for its growth (e.g., 37°C in a 5% CO2 aerobic atmosphere).[6] The bacterial suspension is then diluted to a standardized concentration (e.g., 10^6 CFU/mL).[6]
-
Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial suspension is added to each well containing the diluted compounds. The plates are then incubated for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[1]
In Vitro Biofilm Inhibition Assay
The ability of a compound to inhibit the formation of S. sobrinus biofilms is a key measure of its potential clinical efficacy.
-
Biofilm Induction: S. sobrinus is cultured in a medium supplemented with sucrose (e.g., 1%) to induce biofilm formation.[6][7] The bacterial suspension is added to the wells of a microtiter plate.
-
Treatment: The test compounds are added to the wells at various concentrations at the beginning of the incubation period (to test prevention of formation) or after an initial adhesion phase (to test effect on established biofilms).[4][8]
-
Incubation: The plates are incubated for a sufficient duration to allow for biofilm development (e.g., 24 hours).
-
Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is then quantified. This can be done by staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance, or by using a metabolic assay like the MTT assay to assess cell viability within the biofilm.[9]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant biological pathway in Streptococcus sobrinus.
Caption: Experimental workflow for antimicrobial susceptibility and biofilm inhibition testing.
Caption: The ComRS competence signaling pathway in Streptococcus sobrinus.[10]
Mechanisms of Action and Signaling Pathways
Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for drug development. While detailed mechanisms for all listed compounds against S. sobrinus are not fully elucidated, some insights are available.
-
Liamocins : It is suggested that liamocins may act by disrupting the bacterial cell membrane.[8]
-
Punica granatum (Pomegranate) Extract : The antimicrobial activity of pomegranate extract is attributed to its high content of polyphenolic compounds, such as punicalagin.[3] These compounds can inhibit microbial enzymes and affect metabolism by inhibiting oxidative phosphorylation.[3]
-
ComRS Competence Pathway : S. sobrinus possesses a ComRS competence system, which is a quorum-sensing pathway regulated by a peptide pheromone (XIP).[10] Activation of this pathway by exogenous XIP has been shown to increase the expression of bacteriocin gene clusters, leading to an antimicrobial response that can inhibit the growth of other oral bacteria like S. mutans.[10] This pathway represents a potential target for novel antimicrobial strategies.
Conclusion
The data presented in this guide offer a comparative overview of the antimicrobial efficacy of several compounds against Streptococcus sobrinus. Rhinacanthin-C and pomegranate peel extract, in particular, demonstrate promising activity at low concentrations. Chlorhexidine remains a benchmark antimicrobial, though concerns about its side effects drive the search for alternatives. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to evaluate their efficacy and safety in more complex, clinically relevant models. The ComRS signaling pathway also presents an intriguing target for the development of novel anti-streptococcal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of low-concentrated chlorhexidine on growth of Streptococcus sobrinus and primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jrdms.dentaliau.ac.ir [jrdms.dentaliau.ac.ir]
- 4. Inhibition of Streptococcus mutans and S. sobrinus biofilms by liamocins from Aureobasidium pullulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic antigen-binding fragments (Fabs) against S. mutans and S. sobrinus inhibit caries formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Streptococcus mutans and S. sobrinus biofilms by liamocins from Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Competence Pathway in the Oral Pathogen Streptococcus sobrinus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Faropenem's Mechanism of Action: A Guide for Researchers
Faropenem, an oral penem antibacterial agent, distinguishes itself within the broader carbapenem class through its unique structural features and resulting pharmacodynamic profile. This guide provides a comparative analysis of Faropenem's mechanism of action against other prominent carbapenems—Imipenem, Meropenem, and Ertapenem—supported by experimental data to inform researchers, scientists, and drug development professionals.
The primary mechanism of action for all carbapenems, including Faropenem, involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis. The covalent binding of the β-lactam ring of the carbapenem to the active site of PBPs inactivates these enzymes, disrupting the cross-linking of peptidoglycan chains. This leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1][2][3]
Key differentiators among carbapenems lie in their specific affinities for various PBPs and their stability against hydrolysis by bacterial β-lactamases, enzymes that confer resistance by cleaving the β-lactam ring.
Comparative Data on Mechanism of Action
To facilitate a clear comparison, the following tables summarize key quantitative data related to the mechanism of action of Faropenem and its alternatives.
Table 1: Comparative Binding Affinity (IC50 in µg/mL) to Penicillin-Binding Proteins (PBPs)
The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the PBP activity. Lower IC50 values indicate higher binding affinity.
| Antibiotic | Organism | PBP1 | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| Faropenem | S. aureus | High Affinity | - | - | High Affinity | High Affinity | - | Low Affinity |
| S. pneumoniae | High Affinity | - | - | High Affinity | High Affinity | - | - | |
| E. coli | - | High Affinity | High Affinity | Highest Affinity | High Affinity | High Affinity | - | |
| Imipenem | E. coli | - | - | - | 0.01 | - | - | ≤0.4 |
| P. aeruginosa | 2- to 8-fold lower than Doripenem/Meropenem | 2- to 4-fold greater than Doripenem/Meropenem | - | ≤0.3 | ≤0.3 | ≤0.3 | ≤0.4 | |
| Meropenem | E. coli | - | - | - | - | 0.6 | - | - |
| P. aeruginosa | - | - | - | ≤0.3 | ≤0.3 | ≤0.3 | - | |
| Ertapenem | E. coli | Strong Affinity | Strong Affinity | Strong Affinity | Preferential Binding | Preferential Binding | Strong Affinity | Strong Affinity |
Data compiled from multiple sources.[1][4][5][6][7][8] Note: Direct comparative IC50 values for all PBPs across all carbapenems in the same study are limited. The table reflects reported affinities and preferential binding.
Table 2: Comparative Stability against β-Lactamases
β-lactamase stability is a critical factor in the efficacy of β-lactam antibiotics. Higher stability indicates a lower likelihood of enzymatic degradation by resistant bacteria.
| Antibiotic | β-Lactamase Stability | Key Findings |
| Faropenem | High | Stable against hydrolysis by a wide variety of β-lactamases, including penicillinases and cephalosporinases.[1] |
| Imipenem | Moderate | Susceptible to hydrolysis by some metallo-β-lactamases.[3][7][9] |
| Meropenem | High | Generally stable against most β-lactamases, but can be hydrolyzed by metallo-β-lactamases.[3][7][9] |
| Ertapenem | High | Stable against many β-lactamases, but not metallo-β-lactamases.[8] |
Table 3: Comparative Antibacterial Activity (MIC90 in µg/mL)
The minimum inhibitory concentration (MIC90) is the lowest concentration of an antibiotic that inhibits the visible growth of 90% of the tested bacterial isolates.
| Antibiotic | E. coli (ESBL-) | E. coli (ESBL+) | S. pneumoniae | S. aureus (MSSA) |
| Faropenem | 0.5 | 0.5 | ≤1 | - |
| Imipenem | 0.5 | 0.25 | - | - |
| Meropenem | 0.125 | 0.125 | - | - |
| Ertapenem | 0.25 | 0.5 | - | - |
Data compiled from multiple sources.[10][11][12][13][14] ESBL: Extended-Spectrum β-Lactamase; MSSA: Methicillin-Susceptible Staphylococcus aureus. Values can vary based on the specific strains and testing conditions.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: Mechanism of action of carbapenems, including Faropenem.
Caption: Experimental workflow for a PBP competition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize the mechanism of action of carbapenems.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the binding affinity of a carbapenem to specific PBPs by measuring its ability to compete with a labeled penicillin probe.
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Lyse the cells using methods such as sonication or French press.
-
Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding:
-
In separate tubes, incubate a fixed amount of the membrane preparation with serially diluted concentrations of the test carbapenem (e.g., Faropenem) for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).[15]
-
Add a constant, saturating concentration of a labeled penicillin probe (e.g., Bocillin FL, a fluorescent derivative of penicillin) to each tube.[10]
-
Incubate for a further period to allow the probe to bind to any PBPs not occupied by the test carbapenem.
-
-
Detection and Quantification:
-
Stop the reaction by adding a sample buffer for SDS-PAGE.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs using an appropriate detection method (e.g., fluorescence imaging for Bocillin FL).
-
Quantify the intensity of the fluorescent bands corresponding to each PBP. The decrease in fluorescence intensity with increasing concentrations of the test carbapenem is used to calculate the IC50 value, which is the concentration of the antibiotic that inhibits 50% of the probe binding.[4][16]
-
β-Lactamase Hydrolysis Assay (Spectrophotometric Method)
This assay measures the rate at which a β-lactamase enzyme hydrolyzes a carbapenem by monitoring the change in absorbance of the antibiotic.
-
Preparation of β-Lactamase Extract:
-
Culture a bacterial strain known to produce the β-lactamase of interest.
-
Harvest the cells and prepare a cell-free extract containing the enzyme, for example, by sonication followed by centrifugation.
-
Partially purify or use the crude extract for the assay. Determine the protein concentration of the enzyme preparation.
-
-
Hydrolysis Reaction:
-
Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 7.0) and the β-lactamase extract.[17][18]
-
Initiate the reaction by adding a known concentration of the carbapenem substrate (e.g., Faropenem).
-
Immediately place the cuvette in a spectrophotometer.
-
-
Measurement and Analysis:
-
Monitor the change in absorbance at a specific wavelength over time. The hydrolysis of the β-lactam ring leads to a change in the UV absorbance of the carbapenem.[19]
-
The rate of hydrolysis is determined from the initial linear portion of the absorbance versus time plot.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum rate of reaction (Vmax) can be calculated by measuring the reaction rates at different substrate concentrations.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
-
Preparation of Antibiotic Dilutions:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[23]
-
References
- 1. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecdc.europa.eu [ecdc.europa.eu]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Independent Validation of Faropenem's Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published efficacy of Faropenem, an oral penem antibiotic, with alternative antimicrobial agents. The data presented is compiled from various independent in vitro studies and clinical trials to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Faropenem has demonstrated broad-spectrum in vitro activity against common Gram-positive and Gram-negative respiratory pathogens, including strains resistant to other antibiotics.[1][2] Clinical trials have shown its non-inferiority to cefuroxime axetil in the treatment of acute bacterial sinusitis.[2][3] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the underlying mechanism of action.
Data Presentation
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Faropenem and comparator antibiotics against key respiratory pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant |
| Faropenem | 0.008 [4] | 0.25 [4] | 1 [4] |
| Amoxicillin-Clavulanate | Not Reported | Not Reported | 4[4] |
| Cefuroxime | Not Reported | Not Reported | 16[4] |
| Ceftriaxone | Not Reported | Not Reported | 4[4] |
| Levofloxacin | Not Reported | Not Reported | 1[4] |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Haemophilus influenzae and Moraxella catarrhalis
| Antibiotic | H. influenzae (β-lactamase positive) | H. influenzae (β-lactamase negative) | M. catarrhalis (β-lactamase positive) | M. catarrhalis (β-lactamase negative) |
| Faropenem | 0.5 [4] | 1 [4] | 0.5 [4] | 0.12 [4] |
| Amoxicillin-Clavulanate | 2[4] | 1[4] | 0.25[4] | 0.12[4] |
| Cefuroxime | 4[4] | 2[4] | 2[4] | 1[4] |
Clinical Efficacy Data
The following table summarizes the clinical cure rates from randomized, double-blind, multicenter trials comparing Faropenem medoxomil to cefuroxime axetil in the treatment of acute bacterial sinusitis in adults.
Table 3: Clinical Cure Rates in Acute Bacterial Sinusitis
| Treatment Group (Dosage) | Duration | Clinical Cure Rate | Reference |
| Faropenem medoxomil (300 mg twice daily) | 7 days | 80.3% | [1][2] |
| Faropenem medoxomil (300 mg twice daily) | 10 days | 81.8% | [1][2] |
| Cefuroxime axetil (250 mg twice daily) | 10 days | 74.5% | [1][2] |
| Faropenem medoxomil | 7-16 days post-therapy | 89.0% | [1][2] |
| Cefuroxime axetil | 7-16 days post-therapy | 88.4% | [1][2] |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of Faropenem and other antimicrobial agents was determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).[5]
-
Bacterial Strains: Clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis were collected from various medical centers.[4][6]
-
MIC Determination: Serial twofold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth. The microdilution trays were inoculated with a standardized bacterial suspension. The MIC was defined as the lowest concentration of the drug that completely inhibited visible bacterial growth after 18 to 24 hours of incubation at 35°C.[5]
-
β-Lactamase Testing: β-lactamase production in isolates of H. influenzae and M. catarrhalis was determined using the nitrocefin method.[5]
Clinical Trial for Acute Bacterial Sinusitis
The efficacy and safety of Faropenem medoxomil were compared with cefuroxime axetil in adults with acute bacterial sinusitis in a phase III, prospective, randomized, double-blind, multicenter trial.[1]
-
Patient Population: Adult patients (≥18 years) with a clinical diagnosis of acute bacterial sinusitis were enrolled.[1]
-
Treatment Regimen: Patients were randomly assigned to receive either Faropenem medoxomil (300 mg twice daily for 7 or 10 days) or cefuroxime axetil (250 mg twice daily for 10 days).[1]
-
Efficacy Evaluation: The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit, which occurred 7 to 16 days after the end of therapy. Clinical cure was defined as the resolution of signs and symptoms of sinusitis.[1][2]
-
Safety Evaluation: Adverse events were monitored throughout the study.[1]
Mandatory Visualization
Mechanism of Action: β-Lactam Antibiotics
Faropenem is a β-lactam antibiotic.[1] Its primary mode of action, consistent with other β-lactams, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] This action disrupts the peptidoglycan synthesis, leading to bacterial cell lysis and death.
Caption: Mechanism of action of Faropenem as a β-lactam antibiotic.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
Caption: Workflow for MIC determination.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 3. Faropenem for the management of infectious diseases – A systematic review of in vitro susceptibility tests and clinical studies | CoLab [colab.ws]
- 4. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling Farobin A
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Farobin A (Faropenem sodium hydrate) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA or European Standard EN166.[1] | To protect eyes from splashes and solid particles of this compound. |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique. | To prevent skin contact with the chemical. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[1] A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust or aerosols, particularly during spills or when handling large quantities. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
A. Engineering Controls
-
Ventilation: Use only in a well-ventilated area.[2]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[2]
B. Handling Procedures
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation and Ingestion: Do not breathe dust or ingest the substance.[1]
-
Safe Handling Practices: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
III. Disposal Plan for this compound
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Categorization
-
Chemical Waste: Unused or expired this compound, and any solutions containing it.
-
Contaminated Waste: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels.
B. Disposal Procedure
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
IV. Hazard Summary and First Aid
Table 2: Hazard Identification for this compound
| Hazard Class | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a comfortable position for breathing.[2] Consult a doctor if complaints arise. |
| Skin Contact | Wash with plenty of soap and water.[2] Take off contaminated clothing immediately. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |
Incompatible Materials: Strong oxidizing agents.[1]
This guide is intended for trained laboratory personnel. Always refer to the full Safety Data Sheet (SDS) for complete information before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
